4-Chloro-N-cyclopentylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXHUNCZQIRQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216258 | |
| Record name | 4-Chloro-N-cyclopentylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66063-15-8 | |
| Record name | 4-Chloro-N-cyclopentylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66063-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-cyclopentylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066063158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-cyclopentylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-cyclopentylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-N-cyclopentylbenzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ8U6G8WNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-N-cyclopentylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Chloro-N-cyclopentylbenzylamine, a compound of interest in organic synthesis and potential drug discovery. The core of this synthesis lies in the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and workflow.
Core Synthesis Pathway: Reductive Amination
The principal method for the synthesis of this compound is the one-pot reductive amination of 4-chlorobenzaldehyde and cyclopentylamine. This reaction proceeds in two key stages: the formation of an intermediate imine, followed by its reduction to the final secondary amine product. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and operational simplicity.
The overall reaction is as follows:
4-Chlorobenzaldehyde + Cyclopentylamine → [Intermediate Iminium Ion] → this compound
Experimental Protocol
This section details the methodology for the synthesis of this compound via reductive amination.
Materials:
-
4-Chlorobenzaldehyde
-
Cyclopentylamine
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 equivalent) in methanol. To this solution, add cyclopentylamine (1.0-1.2 equivalents) dropwise at room temperature with stirring. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: After the formation of the imine is deemed complete, the reaction mixture is cooled in an ice bath. Sodium borohydride (1.5-2.0 equivalents) is then added portion-wise, ensuring the temperature remains low. The reaction is stirred for an additional 2-4 hours, allowing the reduction of the imine to the desired secondary amine.
-
Work-up: Upon completion of the reduction, the methanol is removed under reduced pressure. The resulting residue is partitioned between dichloromethane (or ethyl acetate) and water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.
| Parameter | Value |
| Starting Materials | |
| 4-Chlorobenzaldehyde | 1.0 eq |
| Cyclopentylamine | 1.0 - 1.2 eq |
| Reagents | |
| Sodium Borohydride (NaBH₄) | 1.5 - 2.0 eq |
| Solvent | |
| Methanol (MeOH) | Sufficient to dissolve starting materials |
| Reaction Conditions | |
| Imine Formation Temperature | Room Temperature |
| Imine Formation Time | 1 - 2 hours |
| Reduction Temperature | 0 °C to Room Temperature |
| Reduction Time | 2 - 4 hours |
| Yield | |
| Typical Product Yield | 70 - 90% |
Visualizations
To further clarify the synthesis process, the following diagrams have been generated.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis.
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-N-cyclopentylbenzylamine
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-N-cyclopentylbenzylamine, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and includes visualizations to illustrate logical workflows.
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆ClN | [1][2][3][4] |
| Molecular Weight | 209.72 g/mol | [1][2][3] |
| CAS Number | 66063-15-8 | [1][2][4][5] |
| Physical Form | Liquid | [6] |
| Purity | 98% | |
| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopentanamine | [1] |
| SMILES | C1CCC(C1)NCC2=CC=C(C=C2)Cl | [1] |
| InChI | InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | [1][2] |
Experimental Protocols for Physicochemical Property Determination
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to this compound.
2.1. Melting Point Determination
The melting point is a fundamental physical property used to determine the purity of a solid substance.[7][8][9][10] For a substance that is liquid at room temperature, this protocol would be applicable for determining its freezing point.
-
Apparatus: Mel-Temp apparatus, Fisher-Johns apparatus, or Thiele tube.[7][10]
-
Procedure (Capillary Method):
-
A small, dry sample of the compound is loaded into a capillary tube, which is then sealed at one end.[8][10]
-
The capillary tube is placed in a heating block or oil bath, attached to a thermometer.[7][8]
-
The sample is heated slowly, at a rate of approximately 1-2°C per minute, to ensure thermal equilibrium.[7]
-
The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[7][9] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[7]
-
2.2. pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method.[11]
-
Apparatus: Calibrated pH meter, potentiometer, magnetic stirrer, and buret.[11]
-
Procedure (Potentiometric Titration):
-
A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent, and the ionic strength is kept constant using a salt solution like 0.15 M KCl.[11]
-
The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid like 0.1 M HCl.[11]
-
The solution is then titrated with a standard base (e.g., 0.1 M NaOH), added in small, precise increments.[11]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[11]
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa of the compound.[11]
-
2.3. LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is a classic approach.[12][13]
-
Apparatus: Separatory funnel or vials, shaker, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).[12][14]
-
Procedure (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS at pH 7.4), which have been pre-saturated with each other.[12][14]
-
The mixture is agitated (e.g., in a rotator for 1 hour at 30 rpm) to allow for the partitioning of the compound between the two phases.[12]
-
The mixture is then allowed to separate completely.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique.[12][14]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical entity like this compound.
References
- 1. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. GSRS [precision.fda.gov]
- 4. achemtek.com [achemtek.com]
- 5. This compound | 66063-15-8 [chemicalbook.com]
- 6. N- (4-chlorobenzyl) Cyclopentan Amine CAS 66063-15-8 - this compound, 66063-15-8 | Made-in-China.com [m.made-in-china.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pennwest.edu [pennwest.edu]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. acdlabs.com [acdlabs.com]
- 14. agilent.com [agilent.com]
In-Depth Technical Guide: 4-Chloro-N-cyclopentylbenzylamine (CAS 66063-15-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N-cyclopentylbenzylamine, with the CAS number 66063-15-8, is a secondary amine that holds significance as a key intermediate in the synthesis of the phenylurea fungicide, Pencycuron. It is also known as a primary metabolite of Pencycuron, designated as Pencycuron-PB-amine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological relevance, and analytical methods, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a chlorinated aromatic amine. The presence of a chlorine atom on the benzene ring and a cyclopentyl group attached to the benzylamine core influences its chemical reactivity and physical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66063-15-8 | - |
| Molecular Formula | C₁₂H₁₆ClN | [1] |
| Molecular Weight | 209.72 g/mol | [2] |
| IUPAC Name | N-(4-chlorobenzyl)cyclopentanamine | - |
| Synonyms | 4-Chloro-N-cyclopentylbenzenemethanamine, N-(4-Chlorobenzyl)-N-cyclopentylamine, p-Chloro-N-cyclopentylbenzylamine, Pencycuron-PB-amine | [3] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥98% | [2] |
| Storage | 2-8°C, protected from light | [2][5] |
Synthesis
The primary synthetic route to this compound is through reductive amination. This common and versatile method in organic chemistry involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine.[6][7]
Experimental Protocol: Reductive Amination
A plausible and efficient method for the synthesis of this compound involves the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine.
dot
Caption: Reductive Amination Workflow for Synthesis.
Materials:
-
4-Chlorobenzaldehyde
-
Cyclopentylamine
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), or Trichlorosilane)[6][8]
-
Anhydrous solvent (e.g., Methanol, Dichloromethane, or Toluene)
-
Acid catalyst (optional, e.g., Acetic acid)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde in an appropriate anhydrous solvent. Add an equimolar amount of cyclopentylamine. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature.
-
Reduction: Once the imine formation is complete (which can be monitored by techniques like TLC or GC-MS), the reducing agent is added portion-wise to the reaction mixture. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium borohydride is a common and effective choice.[6]
-
Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or distillation to yield pure this compound.
This compound serves as a direct precursor in the synthesis of Pencycuron. The synthesis of N-4-chlorobenzyl-N-cyclopentyl-N'-phenylurea (Pencycuron) is achieved by reacting this compound with phenylisocyanate.[9] Similarly, it can be reacted with phenylisothiocyanate to produce N-4-chlorobenzyl-N-cyclopentyl-N'-phenylthiourea.[10]
Biological Activity and Significance
As the primary amine metabolite of the fungicide Pencycuron, the biological activity of this compound is of considerable interest, particularly in the context of toxicology and environmental science.
Pencycuron itself is a non-systemic fungicide effective against diseases caused by Rhizoctonia solani and Pellicularia spp.[11][12] The metabolism of Pencycuron in various organisms and in the environment leads to the formation of several degradation products, including this compound (Pencycuron-PB-amine).[11]
While comprehensive studies on the specific biological activity of this compound are limited, research on the parent compound, Pencycuron, provides some insights. A study on the genotoxic properties of Pencycuron in human mononuclear white blood cells and human hepatocytes (HepG2) indicated a potential for DNA damage at higher concentrations.[13][14] Although this study focused on the parent compound, the presence and potential activity of its metabolites in biological systems are important considerations for a complete toxicological profile. The main metabolites of Pencycuron in Rhizoctonia solani were identified as hydroxycyclopentyl derivatives, which showed weaker fungicidal activity than the parent compound.[15] Further research is needed to fully elucidate the specific pharmacological and toxicological profile of this compound.
Analytical Methods
The detection and quantification of this compound are crucial for metabolism studies, environmental monitoring, and quality control.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H NMR, ¹³C NMR). |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
Spectroscopic data for this compound is available in public databases such as PubChem, which includes 13C NMR and GC-MS data.[1] These analytical methods are essential for confirming the identity and purity of the synthesized compound and for its detection in biological and environmental samples.
Logical Relationships in Analysis
The analytical workflow for identifying and characterizing this compound, particularly in a research or quality control setting, follows a logical progression.
References
- 1. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. N- (4-chlorobenzyl) Cyclopentan Amine CAS 66063-15-8 - this compound and 66063-15-8 [megawidechem.en.made-in-china.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Pencycuron | C19H21ClN2O | CID 91692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pencycuron (Ref: NTN 19701) [sitem.herts.ac.uk]
- 13. Interlaboratory evaluation of the genotoxic properties of pencycuron, a commonly used phenylurea fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Guide: N-[(4-chlorophenyl)methyl]cyclopentanamine
An In-depth Profile for Researchers, Scientists, and Drug Development Professionals
Abstract
N-[(4-chlorophenyl)methyl]cyclopentanamine is a secondary amine featuring a 4-chlorobenzyl group and a cyclopentyl moiety. This document provides a comprehensive technical overview of its chemical and physical properties, a proposed synthetic protocol, and its known applications in chemical synthesis. While direct biological activity data for this specific compound is limited in publicly accessible literature, this guide also discusses the pharmacological context of structurally related N-substituted benzylamine derivatives to inform potential areas of future investigation. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams.
Chemical and Physical Properties
N-[(4-chlorophenyl)methyl]cyclopentanamine is a colorless to light yellow liquid at room temperature. Its properties are summarized below, including experimental data for the free base and computed data for its hydrochloride salt.
Physicochemical Data
The known physical and chemical properties of the free base form of N-[(4-chlorophenyl)methyl]cyclopentanamine are presented in Table 1.
Table 1: Physicochemical Properties of N-[(4-chlorophenyl)methyl]cyclopentanamine
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClN | --INVALID-LINK--[1] |
| Molecular Weight | 209.72 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 301.8 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 1.1 g/cm³ | --INVALID-LINK--[2] |
| Flash Point | 136.3 °C | --INVALID-LINK--[2] |
| Appearance | Liquid | --INVALID-LINK--[3] |
| Storage Temperature | 2-8 °C, protect from light | --INVALID-LINK--[1] |
Computed Properties (Hydrochloride Salt)
Computed physicochemical properties for the hydrochloride salt, N-[(4-chlorophenyl)methyl]cyclopentanamine hydrochloride (PubChem CID: 11948816), are provided in Table 2. These values are algorithmically generated and have not been experimentally verified.
Table 2: Computed Properties for N-[(4-chlorophenyl)methyl]cyclopentanamine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇Cl₂N | --INVALID-LINK--[4] |
| Molecular Weight | 246.17 g/mol | --INVALID-LINK--[4] |
| Topological Polar Surface Area | 12 Ų | --INVALID-LINK--[4] |
| Heavy Atom Count | 15 | --INVALID-LINK--[4] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[4] |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[4] |
| Rotatable Bond Count | 3 | --INVALID-LINK--[4] |
Synthesis and Application
Proposed Synthetic Protocol: Reductive Amination
While a specific, detailed experimental protocol from the primary literature for the synthesis of N-[(4-chlorophenyl)methyl]cyclopentanamine was not identified, the most logical and widely used method for its preparation is the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine. This reaction proceeds in two main stages: the formation of an intermediate imine followed by its reduction to the final secondary amine.
Overall Reaction: 4-chlorobenzaldehyde + cyclopentylamine → N-[(4-chlorophenyl)methyl]cyclopentanamine
The workflow for this proposed synthesis is illustrated in the diagram below.
Detailed Methodology (Proposed):
-
Imine Formation: To a solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, cyclopentylamine (1.0-1.2 eq) is added. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the condensation reaction. The mixture is stirred at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS to observe the consumption of the aldehyde and the formation of the N-(4-chlorobenzyl)cyclopentan-1-imine intermediate.
-
Reduction: Once imine formation is complete, a reducing agent is added portion-wise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate. Sodium borohydride (NaBH₄) is a common and effective choice. Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used as it is more selective for the imine over any remaining aldehyde. The reaction is allowed to warm to room temperature and stirred until the imine is fully consumed.
-
Workup and Purification: The reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product can then be purified by vacuum distillation or silica gel column chromatography to yield the pure N-[(4-chlorophenyl)methyl]cyclopentanamine.
Application in γ-Lactam Synthesis
N-[(4-chlorophenyl)methyl]cyclopentanamine has been cited as a useful reagent in the preparation of γ-lactams.[] Specifically, it serves as a precursor for α-diazoacetamides, which then undergo intramolecular C-H insertion reactions.
The general workflow is depicted below.
Experimental Protocol (General, based on Fujii et al., 2020):
-
Synthesis of α-Diazoacetamide: N-[(4-chlorophenyl)methyl]cyclopentanamine is reacted with a diazoacetylating agent (such as diazoacetyl chloride or a related activated diazoacetic acid derivative) in the presence of a base to form the corresponding N-(4-chlorobenzyl)-N-cyclopentyl-2-diazoacetamide.
-
Catalytic C-H Insertion: The purified α-diazoacetamide intermediate is then subjected to a ruthenium-catalyzed intramolecular C-H insertion reaction. The study by Fujii et al. specifically mentions the use of a Ru(II)-Pheox complex as the catalyst.[6] This reaction typically proceeds under mild conditions and leads to the regioselective formation of the γ-lactam ring system.
Biological Activity Context
As of this writing, there is no specific, quantitative biological data (e.g., IC₅₀, MIC, LD₅₀) available in the public domain for N-[(4-chlorophenyl)methyl]cyclopentanamine itself. However, the biological activities of its core structural components—N-substituted benzylamines and cyclopentanamine derivatives—have been explored, providing a basis for potential future research.
Table 3: Summary of Biological Activities of Related Compound Classes
| Compound Class | Observed Biological Activities | Example References |
| N-Substituted Benzylamines | - Antimicrobial: Certain derivatives show activity against Gram-positive and Gram-negative bacteria.[7] - Anticancer: Platinum(IV) complexes with benzylamine derivatives have shown in vitro activity against cancer cell lines. --INVALID-LINK-- - Enzyme Inhibition: Some derivatives are potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase.[8] | Kumar et al., Bioorg. Med. Chem. Lett., 2010.[7] Khan et al., Dalton Trans., 2013. Vicker et al., J. Med. Chem., 2006.[8] |
| Cyclopentanamine Derivatives | - Sympathomimetic/Vasoconstrictor: The parent compound, cyclopentamine, acts as a releasing agent for catecholamines. --INVALID-LINK-- - Antiviral/Antiparkinsonian: The related adamantanamine (a rigid bicyclic amine) class includes drugs like amantadine and memantine. --INVALID-LINK--[9] | Smolecule Product Information. K. Gerzon et al., J. Med. Chem., 1963.[9] |
Discussion:
The presence of the 4-chlorobenzyl moiety is common in compounds with antimicrobial activity. The chlorine atom can influence lipophilicity and electronic properties, which are critical for interactions with biological targets. Similarly, various N-substituted benzylamines have been investigated as scaffolds for enzyme inhibitors and other pharmacologically active agents.
The cyclopentanamine portion provides a distinct lipophilic and conformational profile compared to simpler alkylamines. Some structurally related cycloalkylamines, such as arylcyclohexylamines (e.g., ketamine, phencyclidine), are well-known for their activity on the central nervous system, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists.
It is crucial to emphasize that these are general activities of related structural classes. The specific combination of the 4-chlorobenzyl group and the cyclopentyl group in the title compound will result in a unique pharmacological profile that can only be determined through direct experimental evaluation.
Conclusion
N-[(4-chlorophenyl)methyl]cyclopentanamine is a readily synthesizable secondary amine with established utility as a chemical intermediate, particularly in the construction of α-diazoacetamides for the synthesis of γ-lactams. While its physicochemical properties are partially documented, a significant opportunity exists for further characterization. The primary knowledge gap remains in the area of biological activity. Based on the known pharmacology of related N-benzylamine and cycloalkylamine structures, future research into the antimicrobial, anticancer, or CNS activity of this compound and its derivatives could be a fruitful avenue of investigation for drug discovery and development professionals.
References
- 1. musechem.com [musechem.com]
- 2. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. N-[(4-Chlorophenyl)methyl]cyclopentanamine hydrochloride | C12H17Cl2N | CID 11948816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-[(4-Chlorophenyl)methyl]cyclopentanamine 1g | teragenomics [gene.genprice.com]
An In-depth Technical Guide to 4-Chloro-N-cyclopentylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4-Chloro-N-cyclopentylbenzylamine. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development and agrochemical research. This document details experimental protocols for its synthesis, presents key analytical data in structured tables, and includes visualizations of relevant chemical pathways and workflows. This compound, also known as Pencycuron-PB-amine, is recognized as a principal metabolite of the fungicide Pencycuron, highlighting its relevance in environmental and toxicological studies.
Molecular Structure and Chemical Properties
This compound is a secondary amine characterized by a 4-chlorobenzyl group and a cyclopentyl group attached to a nitrogen atom. Its structural details and key chemical identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopentanamine | [1] |
| Synonyms | This compound, N-(4-chlorobenzyl)cyclopentanamine, Pencycuron-PB-amine | [1] |
| CAS Number | 66063-15-8 | [1] |
| Molecular Formula | C₁₂H₁₆ClN | [2] |
| Molecular Weight | 209.72 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| SMILES | C1CCC(C1)NCC2=CC=C(C=C2)Cl | [1] |
| InChI | InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | [2] |
Synthesis of this compound
The primary synthetic route to this compound is through the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine. This common and versatile method involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.[4][5]
Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.[4][5][6][7]
Materials:
-
4-chlorobenzaldehyde
-
Cyclopentylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated aqueous solution)
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.
-
Add cyclopentylamine (1.1 equivalents) to the solution at room temperature and stir for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular framework.
1H NMR:
-
Aromatic Protons: Signals corresponding to the protons on the 4-chlorophenyl ring.
-
Benzyl Protons: A singlet for the two protons of the methylene bridge (-CH₂-).
-
Cyclopentyl Protons: Signals for the methine proton attached to the nitrogen and the methylene protons of the cyclopentyl ring.
13C NMR:
-
The spectrum will show distinct signals for each carbon environment, including the substituted aromatic carbons, the benzylic carbon, and the carbons of the cyclopentyl ring.[8][9][10]
| Carbon Environment | Approximate Chemical Shift (ppm) |
| C=O (Ketone/Aldehyde) | 190-215 |
| C=O (Acid/Ester/Amide) | 160-185 |
| Aromatic/Alkene C | 110-160 |
| C≡C | 65-90 |
| C-O | 50-90 |
| C-N | 30-60 |
| Alkyl C | 5-45 |
| Note: This is a general reference table for 13C NMR chemical shifts.[9][11] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): Expected at m/z 209 (for ³⁵Cl) and 211 (for ³⁷Cl) with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.
-
Major Fragments: Common fragmentation pathways for N-benzylamines include cleavage at the benzylic C-N bond, leading to the formation of a tropylium ion or related fragments, and fragmentation of the cyclopentyl ring.[12][13][14][15]
| m/z | Possible Fragment |
| 209/211 | [M]⁺ |
| 125/127 | [ClC₆H₄CH₂]⁺ |
| 84 | [C₅H₉NH]⁺ |
| 69 | [C₅H₉]⁺ |
| Note: This table represents predicted major fragments based on typical fragmentation patterns.[12][15] |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretch (secondary amine) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1450-1600 | C=C stretch (aromatic ring) |
| 1090-1120 | C-N stretch |
| 1015 | C-Cl stretch |
Biological and Toxicological Context
This compound is a known environmental transformation product of the fungicide Pencycuron.[16] Pencycuron acts by inhibiting mitosis and cell division in fungi.[17] As a metabolite, the biological activity and toxicological profile of this compound are of significant interest in environmental science and food safety. Studies have indicated its potential for toxicity in humans and aquatic organisms.[18]
Applications in Research and Development
Given its structural similarity to compounds with known biological activities, this compound and its derivatives are of interest in several areas:
-
Agrochemical Research: As a metabolite of a known fungicide, it serves as a reference standard in residue analysis and environmental fate studies.[18] There is also potential for the development of new fungicidal candidates based on this scaffold.
-
Drug Discovery: The N-benzylcyclopentylamine moiety is a feature in various compounds explored for their pharmacological properties. Further derivatization could lead to the discovery of novel therapeutic agents.
-
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, such as γ-lactams.[19]
Conclusion
This compound is a molecule of interest at the intersection of synthetic chemistry, agrochemical science, and toxicology. This guide provides a foundational understanding of its structure, synthesis, and properties, intended to facilitate further research and development in these fields. The detailed protocols and compiled data serve as a practical resource for laboratory work, while the contextual information highlights the broader scientific relevance of this compound.
References
- 1. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. gctlc.org [gctlc.org]
- 5. researchgate.net [researchgate.net]
- 6. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
- 7. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Pencycuron | C19H21ClN2O | CID 91692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Pencycuron (Ref: NTN 19701) [sitem.herts.ac.uk]
- 18. hpc-standards.com [hpc-standards.com]
- 19. Pencycuron-PB-amine CAS:66063-15-8 EC:266-097-9 [cpachem.com]
An In-depth Technical Guide on 4-Chloro-N-cyclopentylbenzylamine: A Metabolite of the Fungicide Pencycuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N-cyclopentylbenzylamine, also known as Pencycuron-PB-amine, is an organic compound identified as a primary environmental transformation product and metabolite of the phenylurea fungicide, pencycuron.[1][2] While the core request concerns the mechanism of action of this compound, it is crucial to note that this compound is not documented as a therapeutic agent or a drug candidate in scientific literature. Its biological significance is almost exclusively discussed in the context of the activity and metabolism of its parent compound, pencycuron. Therefore, this guide provides a comprehensive overview of the mechanism of action of pencycuron and the available toxicological information for its metabolite, this compound.
The Parent Compound: Pencycuron's Mechanism of Action
Pencycuron is a non-systemic fungicide with protective action, primarily used to control diseases caused by Rhizoctonia solani and Pellicularia spp. in crops like rice and potatoes.[3][4] Its mode of action is the inhibition of fungal mitosis and cell division.[3][5] This is achieved by disrupting the assembly of β-tubulin, a critical component of the microtubules that form the mitotic spindle during cell division.[5][6] This targeted action against fungal cellular processes effectively impedes the growth of fungal mycelia.[5][6] Studies have indicated that pencycuron itself is the ultimate active substance, with its metabolites showing weaker fungicidal activity.[7]
This compound: The Metabolite
This compound is formed through the metabolism of pencycuron. The transformation involves the cleavage of the urea linkage in the pencycuron molecule.
Below is a diagram illustrating the metabolic transformation of pencycuron to this compound.
Biological Activity and Toxicology of this compound
There is a lack of specific studies on the pharmacological mechanism of action of this compound. However, toxicological data is available, indicating that the compound is biologically active. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 1 | Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Acute Toxicity, Inhalation | Category 2 | Toxic if inhaled |
| Hazardous to the aquatic environment, acute hazard | Category 1 | Very toxic to aquatic life |
Table 1: GHS Hazard Classification for this compound.[2]
Hypothetical Experimental Protocol: In Vitro Cytotoxicity Assay
As there are no specific experimental protocols for this compound in the context of drug development, a standard in vitro cytotoxicity assay could be employed to assess its biological activity. The following is a hypothetical protocol.
Objective: To determine the cytotoxic potential of this compound on a human cell line (e.g., HepG2).
Materials:
-
This compound
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The workflow for this hypothetical experiment is depicted below.
Conclusion
References
- 1. Pencycuron | C19H21ClN2O | CID 91692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pencycuron (Ref: NTN 19701) [sitem.herts.ac.uk]
- 4. hellocrop.in [hellocrop.in]
- 5. mdpi.com [mdpi.com]
- 6. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Substituted Benzylamines: Synthesis, Structure-Activity Relationships, and Therapeutic Applications
Substituted benzylamines represent a versatile class of compounds with significant applications in medicinal chemistry and drug discovery. Their structural motif is a key pharmacophore in a wide range of biologically active molecules, targeting various enzymes and receptors. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted benzylamines, with a focus on recent advancements.
Therapeutic Applications of Substituted Benzylamines
Substituted benzylamines have been investigated for a multitude of therapeutic purposes, owing to their ability to interact with diverse biological targets. Key areas of application include their roles as enzyme inhibitors and receptor modulators.
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that metabolize neurotransmitter and dietary amines.[1] MAO-A inhibitors are primarily used in the treatment of depression and anxiety, while MAO-B inhibitors are employed in managing Parkinson's disease.[1][2] Substituted benzylamines have emerged as a promising scaffold for the development of selective MAO inhibitors.
The selectivity of these inhibitors is often dictated by the substitution pattern on the benzyl ring. For instance, meta-substituted analogues of aminoethyl benzyl ethers generally show high selectivity for MAO-B inhibition, whereas ortho-substitution tends to favor MAO-A inhibition.[3]
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors
17β-HSD3 is an enzyme predominantly found in the testes and is involved in the biosynthesis of testosterone.[4][5] Its inhibition is a potential therapeutic strategy for prostate cancer.[4] Aryl benzylamines have been designed and synthesized as potent and selective inhibitors of 17β-HSD3.[4][5] Structure-based drug design, utilizing homology modeling and docking studies, has been instrumental in the discovery of low nanomolar inhibitors.[4][6]
Antifungal Agents
Derivatives of benzylamines have demonstrated significant antifungal activity, particularly against Candida albicans.[7] The introduction of an additional phenyl ring in the side chain of benzylamine antimycotics has led to the identification of highly potent compounds. The antifungal efficacy is strongly influenced by the distance and the nature of the spacer between the two phenyl groups.[7]
Selective Serotonin Reuptake Inhibitors (SSRIs)
Substituted (aryl)benzylamines have been explored as a template for designing structurally novel and synthetically accessible SSRIs.[8] These compounds have shown low nanomolar potency and good selectivity, with favorable pharmacokinetic profiles for rapid onset of action.[8]
Synthesis of Substituted Benzylamines
The synthesis of substituted benzylamines can be achieved through various synthetic routes. A common and versatile method is reductive amination.
General Synthetic Protocol: Reductive Amination
A widely used method for the synthesis of substituted benzylamines involves the reductive amination of a substituted benzaldehyde with a primary or secondary amine.
Experimental Protocol:
-
Imine Formation: A substituted benzaldehyde (1 equivalent) and a primary amine (1-1.2 equivalents) are dissolved in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-4 hours.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The reaction is then stirred for an additional 2-12 hours at room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired substituted benzylamine.[6]
A new synthetic route has also been developed starting from 2-nitrobenzyl alcohol for compounds with a substituted central aromatic ring.[6]
Caption: General workflow for the synthesis of substituted benzylamines via reductive amination.
Structure-Activity Relationships (SAR)
The biological activity of substituted benzylamines is highly dependent on the nature and position of substituents on the aromatic rings and the linker connecting them.
SAR of MAO Inhibitors
For aminoethyl substituted benzyl ethers, the position of the substituent on the benzyl ring is critical for selectivity between MAO-A and MAO-B.[3]
-
Meta-substitution: Generally leads to higher potency and selectivity for MAO-B.[3]
-
Ortho-substitution: Is more favorable for MAO-A inhibition.[3]
-
Para-substitution: Often results in lower potency for both isozymes.[3]
SAR of 17β-HSD3 Inhibitors
In the case of aryl benzylamine-based 17β-HSD3 inhibitors, modifications to different parts of the molecule have been explored to establish a comprehensive SAR.[5][6]
-
Central Aromatic Ring: Substitution on this ring can significantly impact inhibitory activity.
-
Benzylamine Linker: Modifications to the CH₂ group of the benzylamine linker can influence potency.[5]
-
N-Acetyl Substitution: The position of the N-acetamide group on the central aromatic ring is crucial for activity.[5]
Caption: Logical relationships in the SAR of substituted benzylamines for different targets.
Quantitative Data on Biological Activity
The following tables summarize the inhibitory activities of selected substituted benzylamines against their respective targets.
Table 1: Inhibitory Activity of Aminoethyl Substituted Benzyl Ethers against MAO-A and MAO-B
| Substituent | Position | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) |
| H | - | >1000 | 180 | >5.6 |
| 3-F | meta | 650 | 14 | 46 |
| 3-Cl | meta | 400 | 5.5 | 73 |
| 3-Br | meta | 350 | 2.8 | 125 |
| 3-I | meta | 250 | 1.9 | 132 |
| 2-Cl | ortho | 50 | 25 | 2 |
| 4-Cl | para | 800 | 50 | 16 |
Data compiled from literature.[3]
Table 2: Inhibitory Activity of Substituted Aryl Benzylamines against 17β-HSD3
| Compound | R¹ | R² | R³ | IC₅₀ (nM) |
| 1 | H | H | H | 900 |
| 29 | - | - | - | 76 |
| 30 | - | - | - | 74 |
| 32 (S-enantiomer) | - | - | - | 370 |
Data for specific compounds as reported in the literature.[4][6] The structures of compounds 29, 30, and 32 are complex and described in the cited literature.
Signaling Pathways
The therapeutic effects of substituted benzylamines are mediated through their interaction with specific biological pathways.
Modulation of Monoaminergic Neurotransmission
MAO inhibitors increase the synaptic levels of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) by preventing their degradation. This modulation of neurotransmitter levels is the primary mechanism behind their antidepressant and anti-Parkinsonian effects.
Caption: Simplified signaling pathway showing the effect of MAO inhibitors on neurotransmission.
Conclusion
Substituted benzylamines are a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of various biological targets. The continuous exploration of their SAR and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and professionals in the field of drug development to further innovate within this chemical space.
References
- 1. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-N-cyclopentylbenzylamine: Discovery, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-N-cyclopentylbenzylamine (CAS No. 66063-15-8), a molecule of interest primarily within the context of agrochemical research. The document details its discovery as a metabolite of the fungicide Pencycuron, its physicochemical properties, a representative synthetic protocol, and its known biological implications. The information is presented to serve as a foundational resource for researchers in environmental science, toxicology, and synthetic chemistry.
Discovery and History
The history of this compound is intrinsically linked to the study of the phenylurea fungicide Pencycuron. It was first identified as a metabolic and environmental transformation product of Pencycuron, where it is commonly referred to as Pencycuron-PB-amine.[1]
A pivotal study in the characterization of Pencycuron's metabolic fate was conducted by Ueyama and colleagues in 1982, published in the Journal of Agricultural and Food Chemistry. This research investigated the metabolism of Pencycuron in rabbits and likely represents the initial scientific documentation of this compound as a metabolite.[2] Since its initial identification, it has been recognized as a relevant analyte in residue analysis for monitoring the environmental footprint of Pencycuron.[3]
Physicochemical and Toxicological Properties
This compound is a chlorinated aromatic amine.[4] Its structural features, including a chlorinated benzene ring and a cyclopentyl group, contribute to its physicochemical and toxicological profile.[4] The presence of the amine group imparts basic properties, while the chlorobenzyl and cyclopentyl moieties confer hydrophobicity.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClN | [1][5] |
| Molecular Weight | 209.72 g/mol | [1][5] |
| CAS Number | 66063-15-8 | [5] |
| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopentanamine | [1] |
| Synonyms | Pencycuron-PB-amine, N-(4-Chlorobenzyl)cyclopentanamine | [1] |
| Physical Form | Liquid | [5] |
| Purity | Typically ≥98% | [5] |
| Storage Temperature | 4 °C | [6] |
Table 2: Toxicological Information for this compound
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | [7] |
| Toxic in contact with skin | Acute toxicity, dermal (Category 3) | [7] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [7] |
| Toxic if inhaled | Acute toxicity, inhalation (Category 3) | [7] |
| Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 1) | [7] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through reductive amination. This method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the target amine. In the case of this compound, this involves the reaction of 4-chlorobenzaldehyde with cyclopentylamine.
Representative Experimental Protocol: Reductive Amination
The following is a representative protocol for the synthesis of this compound based on established reductive amination procedures.
Materials:
-
4-Chlorobenzaldehyde
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: To a solution of 4-chlorobenzaldehyde (1 equivalent) in dichloromethane (DCM) is added cyclopentylamine (1.1 equivalents). If desired, a catalytic amount of glacial acetic acid can be added. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Biological Activity and Signaling Pathways
As a metabolite of the fungicide Pencycuron, the primary biological context of this compound is in environmental and toxicological studies of the parent compound. There is limited publicly available information regarding the specific biological activity, mechanism of action, or signaling pathways directly modulated by this compound itself.
The toxicity profile of the parent compound, Pencycuron, has been studied, and it has been shown to have the potential for genotoxicity at high concentrations in in vitro studies.[8][9] However, it is crucial to note that the toxicological properties of a metabolite can differ significantly from the parent compound. Further research is needed to elucidate the specific biological effects of this compound.
Mandatory Visualizations
Metabolic Pathway of Pencycuron
The following diagram illustrates the metabolic transformation of Pencycuron to its metabolite, this compound (Pencycuron-PB-amine).
Caption: Metabolic conversion of Pencycuron to this compound.
Experimental Workflow for Synthesis
The diagram below outlines the key steps in the synthesis of this compound via reductive amination.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Use of ion cluster analysis in a metabolic study of pencycuron, a phenylurea fungicide, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. pdqscientific.com [pdqscientific.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Interlaboratory evaluation of the genotoxic properties of pencycuron, a commonly used phenylurea fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Known Analogs and Derivatives of 4-Chloro-N-cyclopentylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known analogs and derivatives of 4-Chloro-N-cyclopentylbenzylamine, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and scientists involved in the exploration of novel therapeutics, particularly in the fields of neurology and oncology.
Core Compound and Rationale for Derivatization
This compound serves as a key structural scaffold for the development of novel bioactive molecules. The rationale for its derivatization lies in the potential to modulate its physicochemical and pharmacological properties by introducing various substituents on the benzyl ring, the cyclopentyl moiety, and the secondary amine. These modifications can significantly impact the compound's affinity and selectivity for biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of Analogs and Derivatives
The primary synthetic route for preparing this compound and its analogs is through reductive amination . This versatile method involves the reaction of a substituted benzaldehyde with cyclopentylamine (or its derivatives) in the presence of a reducing agent.
General Experimental Protocol: Reductive Amination
A common procedure for the synthesis of N-substituted benzylamines is as follows:
-
Imine Formation: An appropriately substituted benzaldehyde (1 equivalent) and a primary amine (1-1.2 equivalents) are dissolved in a suitable solvent, such as methanol, ethanol, or dichloromethane. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of this step can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), and hydrogen gas with a metal catalyst (e.g., Palladium on carbon). The reaction is typically stirred at room temperature until the imine is fully reduced to the desired secondary amine.
-
Work-up and Purification: The reaction is quenched by the addition of water or a mild acid. The product is then extracted into an organic solvent, washed, dried, and concentrated under reduced pressure. The crude product is purified using techniques such as column chromatography or crystallization to yield the pure analog or derivative.
Biological Activities and Structure-Activity Relationships (SAR)
Research into the derivatives of this compound has revealed potential applications in two primary therapeutic areas: oncology and neurology, specifically as modulators of dopamine receptors.
Anticancer Activity
A series of N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides, which incorporate the 4-chlorobenzyl moiety, have been synthesized and evaluated for their antitumor activity. These compounds have demonstrated potent cytotoxic effects against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazide Analogs
| Compound | R (Substitution on Benzylidene) | SW620 (Colon Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | NCI-H23 (Lung Cancer) IC₅₀ (µM) |
| 4a | H | >50 | >50 | >50 |
| 4b | 2-Cl | 1.25 | 1.58 | 2.11 |
| 4d | 4-Cl | 0.011 | 0.008 | 0.009 |
| 4f | 4-NO₂ | 0.001 | 0.001 | 0.002 |
| 4g | 2-OH | 0.83 | 0.56 | 0.67 |
Data extracted from a study on novel indol-3-carbohydrazides.
-
Substitution on the Benzylidene Ring: The nature and position of the substituent on the benzylidene ring significantly influence the cytotoxic activity.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as 4-chloro (in compound 4d ) and 4-nitro (in compound 4f ), at the para position of the benzylidene ring leads to a dramatic increase in potency.
-
Hydroxyl Group: A hydroxyl group at the ortho position (compound 4g ) also confers potent cytotoxicity.
-
Unsubstituted Analog: The unsubstituted analog (4a ) is inactive, highlighting the importance of substitution on this part of the molecule.
Some of these potent analogs, such as compounds 4b and 4f , have been shown to activate caspases, key enzymes involved in the apoptotic pathway. This suggests that their anticancer effect is, at least in part, mediated by the induction of programmed cell death in cancer cells.
Dopamine Receptor Modulation
Derivatives of N-substituted benzylamines and related structures have been investigated as ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4). These receptors are important targets for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.
Studies on related 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives have shown that N-alkylation can significantly enhance affinity and selectivity for the D2 receptor subtype.
Table 2: Dopamine Receptor Affinity of 2-(4-chloro-3-hydroxyphenyl)ethylamine Derivatives
| Compound | N-Substitution | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) |
| Dopamine | - | 250 | 150 |
| Amine 4 | H | 1800 | 1700 |
| 18a | N,N-di-n-propyl | 3500 | 800 |
| 18b | N-n-propyl, N-phenethyl | 4000 | 42 |
| 18d | N-n-propyl, N-(4-hydroxyphenethyl) | 5000 | 25 |
Data adapted from a study on dopamine receptor ligands.
-
N-Substitution: Introduction of alkyl and arylalkyl groups on the nitrogen atom is crucial for high affinity and selectivity for the D2 receptor.
-
Lipophilic Substituents: The presence of lipophilic groups, such as n-propyl and phenethyl, on the amine nitrogen generally increases D2 receptor affinity. This suggests an interaction with a lipophilic pocket on the receptor.
-
Para-Hydroxyl Group: A hydroxyl group on the N-phenethyl substituent (compound 18d ) further enhances D2 receptor affinity.
Signaling Pathways
Given the interaction of this compound analogs with dopamine receptors, it is pertinent to understand the downstream signaling pathways. Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like receptors, including the D4 receptor, are typically coupled to the Gαi subunit of the G-protein complex.
Dopamine D4 Receptor Signaling Pathway
Upon binding of an antagonist to the D4 receptor, the inhibitory signal on adenylyl cyclase is blocked. This leads to an increase in the intracellular concentration of cyclic AMP (camp).
Caption: Dopamine D4 receptor antagonist signaling pathway.
Experimental Workflows
Synthesis and Biological Evaluation Workflow
The general workflow for the development and testing of novel analogs of this compound is outlined below.
Caption: General workflow for drug discovery and development.
Conclusion
The analogs and derivatives of this compound represent a promising area of research with potential applications in both oncology and neuroscience. The structure-activity relationships identified to date provide a solid foundation for the rational design of more potent and selective compounds. Further exploration of this chemical space, guided by the experimental and computational approaches outlined in this guide, is warranted to unlock the full therapeutic potential of this versatile scaffold. Researchers are encouraged to investigate a wider range of substitutions on both the aromatic and cycloalkyl rings to further probe the SAR and to explore a broader spectrum of biological targets.
Methodological & Application
Application Notes and Protocols for 4-Chloro-N-cyclopentylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-N-cyclopentylbenzylamine is a secondary amine with potential applications as a synthetic intermediate in medicinal chemistry and materials science. Its structural motif, featuring a substituted benzyl group appended to a cyclopentylamine, is found in various biologically active compounds. These application notes provide a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via reductive amination, and a discussion of its potential, though currently uncharacterized, biological relevance. Due to the limited availability of specific biological data for this compound, this document also presents a generalized framework for its initial biological characterization based on the activities of structurally related molecules.
Chemical Properties and Data
This compound is a chlorinated organic compound.[1][2] The presence of a chlorine atom and a cyclopentyl group influences its physicochemical properties, such as lipophilicity and basicity, which are critical for its potential applications in drug discovery.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClN | [1][2] |
| Molecular Weight | 209.72 g/mol | [2] |
| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopentanamine | [1] |
| SMILES | C1CCC(C1)NCC2=CC=C(C=C2)Cl | [1] |
| CAS Number | 66063-15-8 | [1] |
| Appearance | Liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from 4-chlorobenzaldehyde and cyclopentylamine using sodium triacetoxyborohydride as the reducing agent. This method is a widely used and efficient procedure for the formation of C-N bonds.
Materials:
-
4-chlorobenzaldehyde
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2 M) at room temperature, add cyclopentylamine (1.1 eq).
-
After stirring for 20-30 minutes, add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
The reaction mixture is stirred at room temperature under an inert atmosphere (argon or nitrogen) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
-
The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Diagram of the Synthesis Workflow:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Potential Applications and Biological Context (Hypothetical)
While no specific biological data for this compound is currently available in the public domain, its structural components suggest potential areas of investigation. The N-benzylcyclopentylamine scaffold is present in molecules with a range of biological activities.
Hypothetical Signaling Pathway Involvement:
Based on the activities of structurally analogous N-benzyl amine derivatives, which have been shown to interact with various receptors and enzymes, a hypothetical signaling pathway is presented below for initial screening purposes. For instance, some N-substituted benzylamines exhibit inhibitory activity against monoamine oxidases (MAOs) or interact with G-protein coupled receptors (GPCRs).
DOT Diagram of a Hypothetical Signaling Pathway:
Caption: A generalized signaling cascade that could be investigated for this compound.
Proposed Initial Biological Screening Protocol
Given the absence of specific data, a primary biological screening cascade is proposed to elucidate the potential therapeutic relevance of this compound.
Protocol: General Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, MCF-7).
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Safety and Handling
Hazard Statements:
-
Harmful if swallowed.
-
Toxic in contact with skin.
-
Causes skin irritation.
-
Toxic if inhaled.
-
Very toxic to aquatic life.[1]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Avoid release to the environment.
Conclusion
This compound is a readily synthesizable compound with potential for further exploration in medicinal chemistry. The provided synthesis protocol offers a reliable method for its preparation. While its biological activity is currently uncharacterized, the proposed screening protocols and hypothetical pathway can serve as a starting point for its systematic evaluation. Researchers are encouraged to perform comprehensive in vitro and in vivo studies to determine its pharmacological profile.
References
Application Notes and Protocols: The Utility of the 4-Chloro-N-Cyclopentylbenzylamine Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-benzylamine scaffold, particularly with substitutions on the phenyl ring and the nitrogen atom, is a privileged structure in medicinal chemistry. The incorporation of a chlorine atom on the benzyl ring and a cycloalkyl group on the amine can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While the specific compound 4-Chloro-N-cyclopentylbenzylamine is not extensively documented in medicinal chemistry literature as a bioactive agent itself, its core structure serves as a valuable starting point for the design of potent and selective ligands for various biological targets. This document will explore the application of a representative analog, 4-Chloro-N-(1-cyclopentylpiperidin-4-yl)benzylamine , in the context of drug discovery, focusing on its potential as a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.
Rationale for Target Selection: Dual Cholinesterase Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. A key therapeutic strategy involves augmenting cholinergic neurotransmission by inhibiting the enzymes responsible for the breakdown of acetylcholine (ACh), namely AChE and BuChE. While AChE is the primary target, BuChE also plays a significant role in ACh hydrolysis, especially in later stages of AD. Therefore, dual inhibition of both enzymes is considered a promising therapeutic approach. The N-benzylpiperidine scaffold has been successfully utilized in the design of potent cholinesterase inhibitors. The 4-chlorobenzyl moiety can provide crucial interactions within the active site of these enzymes.
Application of the 4-Chloro-N-benzylamine Scaffold
The representative compound, 4-Chloro-N-(1-cyclopentylpiperidin-4-yl)benzylamine , is designed to interact with the active sites of both AChE and BuChE. The 4-chlorobenzyl group can occupy the peripheral anionic site (PAS) or the acyl binding pocket, while the N-cyclopentylpiperidine moiety can interact with the catalytic anionic site (CAS).
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of the representative analog and its parent scaffolds against human AChE and BuChE.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (BuChE/AChE) |
| 4-Chloro-N-(1-cyclopentylpiperidin-4-yl)benzylamine | AChE | 15 | 1.8 |
| BuChE | 27 | ||
| N-Benzylpiperidine | AChE | > 10,000 | - |
| BuChE | > 10,000 | ||
| 4-Chlorobenzylamine | AChE | > 10,000 | - |
| BuChE | > 10,000 |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-N-(1-cyclopentylpiperidin-4-yl)benzylamine
This protocol describes a two-step synthesis involving reductive amination.
Materials:
-
4-Chlorobenzaldehyde
-
1-Cyclopentylpiperidin-4-amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
Procedure:
-
Step 1: Imine Formation and Reduction.
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) in dichloroethane (DCE), add 1-cyclopentylpiperidin-4-amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-18 hours.
-
-
Step 2: Work-up and Purification.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-Chloro-N-(1-cyclopentylpiperidin-4-yl)benzylamine .
-
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol details the measurement of AChE and BuChE inhibition.
Materials:
-
Human recombinant AChE
-
Human plasma BuChE
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (4-Chloro-N-(1-cyclopentylpiperidin-4-yl)benzylamine )
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound in DMSO.
-
Prepare working solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BuChE) and incubate for 15 minutes at 37 °C.
-
Add 25 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway: Cholinergic Neurotransmission and Inhibition
Caption: Inhibition of acetylcholine degradation by a dual cholinesterase inhibitor.
Experimental Workflow: Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of the target compound.
Logical Relationship: Drug Discovery Process
Caption: A simplified overview of the drug discovery and development process.
Conclusion
The this compound scaffold, as exemplified by the representative analog 4-Chloro-N-(1-cyclopentylpiperidin-4-yl)benzylamine , holds significant promise for the development of novel therapeutics. Its application as a dual cholinesterase inhibitor for Alzheimer's disease highlights the versatility of this structural motif. The provided protocols and visualizations offer a framework for researchers to explore the synthesis, evaluation, and mechanism of action of similar compounds, paving the way for the discovery of new and effective drugs. Further optimization of this scaffold could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Application Notes and Protocols for the Research Chemical: 4-Chloro-N-cyclopentylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-N-cyclopentylbenzylamine is a secondary amine with documented applications in environmental science and synthetic organic chemistry. Primarily known as a metabolite of the fungicide pencycuron, it serves as a crucial analytical standard in toxicological and environmental fate studies. Furthermore, its chemical structure makes it a valuable precursor for the synthesis of γ-lactams, a class of heterocyclic compounds with a broad spectrum of biological activities. These application notes provide a comprehensive overview of the properties, synthesis, and potential research applications of this compound, complete with detailed experimental protocols.
Chemical and Physical Properties
This compound is a liquid at room temperature with the following properties[1]:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ClN | [1] |
| Molecular Weight | 209.72 g/mol | [2] |
| CAS Number | 66063-15-8 | [2] |
| Appearance | Liquid | - |
| Purity | Typically ≥98% | - |
Synonyms: N-(4-Chlorobenzyl)cyclopentanamine, p-Chloro-N-cyclopentylbenzylamine[2].
Primary Research Applications
Environmental and Toxicological Research: Pencycuron Metabolite Analysis
This compound is a known environmental transformation product of the phenylurea fungicide Pencycuron[3]. Pencycuron is utilized to control diseases caused by Rhizoctonia solani in various crops. Understanding the metabolic fate of pencycuron is essential for assessing its environmental impact and potential toxicity to non-target organisms. This compound serves as a reference standard in analytical methods developed to monitor the degradation of pencycuron in soil, water, and biological systems.
Signaling Pathway Diagram: Pencycuron Metabolism
The metabolic breakdown of pencycuron leads to the formation of several metabolites, including this compound. The following diagram illustrates this simplified metabolic pathway.
Synthetic Chemistry: Precursor for γ-Lactam Synthesis
This compound is a useful reagent for the preparation of γ-lactams[2]. The γ-lactam (pyrrolidin-2-one) ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds with antibacterial, anticonvulsant, and anti-inflammatory properties. The secondary amine functionality of this compound allows for its incorporation into various synthetic routes to generate novel N-substituted γ-lactams.
Experimental Workflow: General γ-Lactam Synthesis
A general workflow for the synthesis of γ-lactams from a secondary amine like this compound is depicted below. This typically involves reaction with a suitable four-carbon synthon.
Experimental Protocols
Protocol for Analysis of this compound as a Pencycuron Metabolite (Adapted from Pesticide Residue Analysis Methods)
This protocol provides a general guideline for the extraction and analysis of this compound from a soil matrix. Optimization will be required based on the specific soil type and available instrumentation.
Materials:
-
Soil sample
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex for another 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 7.5 mg of GCB.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor for the specific precursor and product ions of this compound.
-
Quantitative Data (Example from Pencycuron Analysis):
The following table presents typical validation parameters for pesticide residue analysis, which would be relevant for quantifying this compound.
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
| Recovery Rate | 90-110% |
| Relative Standard Deviation (RSD) | < 15% |
Protocol for Synthesis of an N-Substituted γ-Lactam (Adaptable for this compound)
This protocol describes a general method for the synthesis of an N-substituted γ-lactam from a secondary amine and ethyl 4-bromobutyrate.
Materials:
-
This compound
-
Ethyl 4-bromobutyrate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1 equivalent), potassium carbonate (2 equivalents), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
-
Addition of Reagent:
-
Add ethyl 4-bromobutyrate (1.2 equivalents) dropwise to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-chlorobenzyl)-N-cyclopentyl γ-lactam.
-
Safety and Handling
Hazard Summary:
This compound is classified as an acute toxicant and an irritant. It is harmful if swallowed, toxic in contact with skin, and may cause skin irritation[1].
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or with respiratory protection.
First Aid Measures:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If on skin: Remove contaminated clothing. Wash skin with plenty of water.
-
If inhaled: Move person to fresh air.
-
If in eyes: Rinse cautiously with water for several minutes.
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a versatile research chemical with important applications in environmental monitoring and as a building block in synthetic organic chemistry. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies. As with any research chemical, appropriate safety precautions must be taken, and further optimization of the experimental conditions may be necessary to achieve desired results.
References
Application Notes and Protocols for the Analytical Characterization of 4-Chloro-N-cyclopentylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the characterization of 4-Chloro-N-cyclopentylbenzylamine, a key intermediate in pharmaceutical synthesis. The following protocols are intended as a guide and may require optimization for specific laboratory instrumentation and sample matrices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the selection of appropriate analytical techniques and solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClN | [1][2][3][4] |
| Molecular Weight | 209.71 g/mol | [1] |
| CAS Number | 66063-15-8 | [1][2] |
| Appearance | Expected to be a liquid | [2] |
| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopentanamine | [1] |
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various sample types.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Protocol: GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent such as methanol or dichloromethane.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Expected Data: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 209 and an isotopic peak at m/z 211 due to the presence of the chlorine atom. Characteristic fragmentation patterns should also be observed.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of non-volatile or thermally labile impurities that may be present in the sample.
Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Expected Data: A major peak corresponding to this compound should be observed. The retention time and peak area can be used for identification and quantification, respectively.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain information about the type of carbon atoms (CH, CH₂, CH₃).
-
Expected Spectral Data:
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2 - 7.4 | m | 4H | -C₆H₄- |
| Benzyl CH₂ | ~3.7 | s | 2H | -CH₂-N |
| Cyclopentyl CH | ~3.1 | m | 1H | N-CH- |
| Cyclopentyl CH₂ | 1.4 - 1.9 | m | 8H | -(CH₂)₄- |
| NH | Variable | br s | 1H | -NH- |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic C-Cl | ~132 | C-Cl |
| Aromatic CH | ~128-130 | Aromatic CH |
| Aromatic C | ~140 | Quaternary C |
| Benzyl CH₂ | ~53 | -CH₂-N |
| Cyclopentyl CH | ~60 | N-CH- |
| Cyclopentyl CH₂ | ~24, ~33 | -(CH₂)₄- |
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: FT-IR Analysis
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 (broad) | N-H stretch | Secondary amine |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (cyclopentyl, benzyl) |
| 1590-1610, 1470-1500 | C=C stretch | Aromatic ring |
| 1090-1120 | C-N stretch | Amine |
| 1010-1040 | C-Cl stretch | Aryl chloride |
Elemental Analysis
Elemental analysis is performed to determine the elemental composition of the compound and to confirm its empirical formula.
Protocol: Elemental Analysis
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: A few milligrams of the pure, dry sample are accurately weighed.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Chlorine content can be determined by methods such as Schöniger combustion followed by titration.
Theoretical vs. Expected Elemental Composition:
| Element | Theoretical (%) |
| Carbon (C) | 68.73 |
| Hydrogen (H) | 7.69 |
| Chlorine (Cl) | 16.90 |
| Nitrogen (N) | 6.68 |
The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition.
References
Application Notes and Protocols for the Analysis of 4-Chloro-N-cyclopentylbenzylamine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural characterization of 4-Chloro-N-cyclopentylbenzylamine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction
This compound is a secondary amine containing a chlorobenzyl group and a cyclopentyl moiety. Its chemical formula is C₁₂H₁₆ClN, and it has a molecular weight of approximately 209.72 g/mol .[1] Accurate structural elucidation and purity assessment are critical for this compound in research and drug development contexts. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pattern, aiding in its identification and structural confirmation.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.29 | d, J=8.5 Hz | 2H | Ar-H (ortho to Cl) |
| 7.25 | d, J=8.5 Hz | 2H | Ar-H (meta to Cl) |
| 3.75 | s | 2H | CH₂ (benzyl) |
| 3.10 | p, J=6.5 Hz | 1H | CH (cyclopentyl) |
| 1.85 - 1.75 | m | 2H | CH₂ (cyclopentyl) |
| 1.68 - 1.58 | m | 2H | CH₂ (cyclopentyl) |
| 1.55 - 1.45 | m | 2H | CH₂ (cyclopentyl) |
| 1.40 - 1.30 | m | 2H | CH₂ (cyclopentyl) |
| 1.50 (broad) | s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 139.5 | Ar-C (quaternary) |
| 132.8 | Ar-C (C-Cl) |
| 129.5 | Ar-CH |
| 128.5 | Ar-CH |
| 58.0 | CH (cyclopentyl) |
| 53.0 | CH₂ (benzyl) |
| 33.0 | CH₂ (cyclopentyl) |
| 24.0 | CH₂ (cyclopentyl) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 209/211 | 30/10 | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl) |
| 125/127 | 100/33 | [C₇H₆Cl]⁺ (Chlorotropylium ion) |
| 84 | 40 | [C₅H₈NH₂]⁺ |
| 69 | 50 | [C₅H₉]⁺ (Cyclopentyl cation) |
Experimental Protocols
Protocol 1: NMR Spectroscopy
1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition: a. The NMR spectra should be acquired on a 500 MHz spectrometer. b. For ¹H NMR, acquire the spectrum with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. c. For ¹³C NMR, acquire the spectrum with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Use proton decoupling to simplify the spectrum.
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decays (FIDs). b. Phase the resulting spectra and reference them to the TMS signal at 0.00 ppm for both ¹H and ¹³C. c. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in dichloromethane. b. Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.
2. GC-MS System and Conditions: a. Gas Chromatograph:
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1 µL in splitless mode. b. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 350.
3. Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram (TIC). b. Analyze the mass spectrum of the identified peak to determine the molecular ion and the fragmentation pattern.
Visualizations
The following diagrams illustrate the experimental workflows for NMR and Mass Spectrometry analysis.
References
Application Notes and Protocols for Developing Assays with 4-Chloro-N-cyclopentylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N-cyclopentylbenzylamine is a synthetic compound with a chemical structure suggestive of potential biological activity. While specific data for this molecule is not extensively published, its structural motifs are present in compounds known to interact with various biological targets, most notably the sigma-2 (σ2) receptor. The σ2 receptor is gaining prominence as a therapeutic target, particularly in oncology, due to its overexpression in proliferating tumor cells.[1][2] Ligands of the σ2 receptor can induce apoptotic cell death in cancer cells, making them attractive candidates for novel anti-cancer therapies.[1][3]
These application notes provide a framework for the initial characterization of this compound, focusing on assays to determine its affinity for the σ2 receptor and its functional effects on cancer cell lines. The protocols provided are based on established methodologies for characterizing σ2 receptor ligands.
Potential Applications
-
Oncology Research: Investigation of this compound as a potential anti-cancer agent by assessing its cytotoxicity in various cancer cell lines.
-
Neuroscience Research: Given the role of sigma receptors in the central nervous system, this compound could be explored for its potential in modulating neurological pathways.[4]
-
Drug Discovery: Use as a scaffold or lead compound for the development of more potent and selective σ2 receptor ligands.
Postulated Signaling Pathway
Based on the known signaling of σ2 receptor agonists, this compound, if it acts through this receptor, may induce cell death via pathways involving intracellular calcium mobilization and the activation of apoptotic cascades.
Caption: Postulated signaling pathway for this compound via the sigma-2 receptor.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from the described assays. Data for the well-characterized σ2 receptor ligand Siramesine is included for comparison.
Table 1: Sigma-2 Receptor Binding Affinity
| Compound | Ki (nM) for σ2 Receptor |
| This compound | Experimental Value |
| Siramesine (Reference) | ~5.3 |
Table 2: In Vitro Cytotoxicity (Cell Viability Assay)
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MDA-MB-231 (Breast Cancer) | Experimental Value |
| This compound | PC-3 (Prostate Cancer) | Experimental Value |
| Siramesine (Reference) | MDA-MB-435 (Melanoma) | 9.3[1] |
| Siramesine (Reference) | EMT-6 (Breast Cancer) | 5.3[1] |
Table 3: Apoptosis Induction (Caspase-3 Activity Assay)
| Compound | Cell Line | EC50 (µM) for Caspase-3 Activation |
| This compound | MDA-MB-231 | Experimental Value |
| Siramesine (Reference) | EMT-6 | ~10 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-2 Receptor
This protocol determines the binding affinity of this compound for the σ2 receptor by measuring its ability to compete with a known radioligand, [3H]1,3-di-o-tolylguanidine ([3H]DTG).[4][5]
Workflow:
Caption: Workflow for the sigma-2 receptor competitive binding assay.
Materials:
-
Rat liver membranes (source of σ2 receptors)
-
[3H]DTG (Radioligand)
-
(+)-Pentazocine (to mask σ1 receptors)
-
Haloperidol or DTG (for non-specific binding)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
Prepare assay buffer containing 100 nM (+)-pentazocine to saturate σ1 receptors.[5]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]DTG (final concentration ~5 nM), and 50 µL of membrane homogenate (~150 µg protein).
-
Non-specific Binding: Add 50 µL of 10 µM Haloperidol or DTG, 50 µL of [3H]DTG, and 50 µL of membrane homogenate.
-
Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of [3H]DTG, and 50 µL of membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (concentration that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
-
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[8][9] The assay uses a specific substrate (e.g., Ac-DEVD-AMC) that releases a fluorescent product upon cleavage by active caspase-3.[9]
Workflow:
Caption: Workflow for the fluorometric caspase-3 activity assay.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (Ac-DEVD-AMC)
-
Assay buffer
-
Black, clear-bottom 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add cell lysis buffer.
-
Incubate on ice for 15-20 minutes.[10]
-
-
Assay Reaction:
-
Transfer the cell lysates to a black 96-well plate.
-
Prepare a reaction mixture containing the caspase-3 substrate in assay buffer.
-
Add the reaction mixture to each well containing cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[10]
-
Data Analysis:
-
Quantify the caspase-3 activity by comparing the fluorescence of treated samples to untreated controls.
-
Plot the activity against the log concentration of the compound to determine the EC50 value.
-
Protocol 4: Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator like Fura-2 AM.[11][12] Fura-2 AM is a ratiometric dye, which allows for a more accurate quantification of calcium levels.[13]
Materials:
-
Cancer cell lines
-
This compound
-
Fura-2 AM
-
HEPES-buffered saline (HBS)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with dual excitation capabilities
Procedure:
-
Cell Seeding: Seed cells onto black, clear-bottom 96-well plates and grow to 80-90% confluency.[11]
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (to aid dye solubilization) in HBS.
-
Wash the cells with HBS and then add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.[14]
-
-
Washing: Wash the cells twice with HBS (containing probenecid, if used) to remove extracellular dye. Add fresh HBS to each well.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm, while measuring emission at ~510 nm.
-
Compound Addition: Add this compound at the desired concentration to the wells.
-
Kinetic Measurement: Immediately begin recording the fluorescence ratio (340/380 nm) over time to monitor changes in intracellular calcium.
-
Data Analysis:
-
Plot the fluorescence ratio over time to visualize the calcium transient.
-
Quantify the response by measuring the peak increase in the fluorescence ratio from the baseline.
-
References
- 1. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 [mdpi.com]
- 3. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. hellobio.com [hellobio.com]
safe handling and storage procedures for 4-Chloro-N-cyclopentylbenzylamine
Application Notes and Protocols for 4-Chloro-N-cyclopentylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of this compound (CAS RN: 66063-15-8). It is intended to provide guidance to laboratory personnel on minimizing risks associated with the use of this compound.
Chemical and Physical Properties
This compound is an organic compound that is primarily used as a reagent in organic synthesis.[1][2] Its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C12H16ClN[1][3][4][5] |
| Molecular Weight | 209.71 g/mol [3] |
| Appearance | Liquid[5] |
| CAS Number | 66063-15-8[1][2][3] |
Hazard Identification and Safety Precautions
This compound is classified as an acute toxicant, an irritant, and an environmental hazard.[3] The GHS classifications indicate that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes skin irritation.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed[3]
-
H311+H331: Toxic in contact with skin or if inhaled[3]
-
H315: Causes skin irritation[3]
-
H400: Very toxic to aquatic life[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Skin Protection: Wear impervious, flame-resistant protective clothing and gloves (e.g., nitrile rubber).[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[6]
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a secure, locked location.
Spill and Leak Procedures
In the event of a spill or leak:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see section 3).
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Do not let the product enter drains.
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[6]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a physician.[6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Experimental Protocol: Synthesis of a Tertiary Amine
This protocol describes a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a rubber septum. Purge the system with nitrogen or argon gas for 10-15 minutes.
-
Reagent Addition: In the flask, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous acetonitrile under a positive pressure of inert gas.
-
Initiation of Reaction: Cool the solution in an ice bath. Slowly add the alkyl halide (1.1 equivalents) to the stirred solution via a syringe through the septum.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the triethylamine hydrohalide salt.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS).
Safety Considerations during the Experiment:
-
Perform all steps in a well-ventilated chemical fume hood.
-
Wear appropriate PPE at all times.
-
Handle all reagents and solvents with care, following their respective safety data sheets.
-
Use an ice bath to control the initial exothermic reaction.
-
Ensure the reaction is properly quenched before work-up.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision flowchart for responding to a spill of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-N-cyclopentylbenzylamine Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-N-cyclopentylbenzylamine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is through a one-pot reductive amination of 4-chlorobenzaldehyde with cyclopentylamine.[1][2] This reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 4-chlorobenzaldehyde and cyclopentylamine. A suitable reducing agent is required for the reductive amination step, with sodium borohydride (NaBH4) or a similar hydride-based reagent being a common choice.[2][3] The reaction is usually carried out in a suitable solvent such as methanol or ethanol.
Q3: What are the critical parameters to control during the synthesis?
A3: Critical parameters include reaction temperature, pH, stoichiometry of reactants, and the choice of reducing agent and solvent. Careful control of these parameters is essential for achieving high yield and purity.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Possible Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation reaction between 4-chlorobenzaldehyde and cyclopentylamine to form the imine may be incomplete.
-
Solution: Ensure equimolar or a slight excess of the amine. The reaction can be promoted by the addition of a dehydrating agent, such as molecular sieves, or by performing the reaction under conditions that allow for the removal of water.
-
-
Inefficient Reduction: The reducing agent may not be effectively reducing the intermediate imine.
-
Solution: Check the quality and age of your reducing agent. Sodium borohydride can degrade over time. Consider using a different reducing agent, such as sodium triacetoxyborohydride, which is often milder and more selective.
-
-
Side Reactions: Competing side reactions can consume starting materials or the product. A common side reaction is the reduction of the starting aldehyde to the corresponding alcohol (4-chlorobenzyl alcohol).
-
Solution: Add the reducing agent in portions to control the reaction temperature and minimize the reduction of the aldehyde. Also, ensure the imine has formed before adding the reducing agent.
-
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or pH may not be ideal.
-
Solution: Optimize the reaction conditions. A summary of typical conditions and their impact on yield is provided in the table below.
-
Table 1: Optimization of Reaction Conditions for Improved Yield
| Parameter | Condition A | Condition B (Optimized) | Expected Yield |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride | 65-75% |
| Solvent | Methanol | Dichloromethane (DCM) | 70-80% |
| Temperature | Room Temperature | 0 °C to Room Temperature | 75-85% |
| pH | Not controlled | Acidic (e.g., with acetic acid) | 80-90% |
Note: The expected yields are illustrative and can vary based on specific experimental setups.
Issue 2: Impure Product Contaminated with Starting Materials
Q: After purification, my final product is still contaminated with 4-chlorobenzaldehyde or cyclopentylamine. How can I improve the purity?
A: Contamination with starting materials is a common issue and can often be resolved with careful workup and purification procedures.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or slightly increase the temperature. Monitor the reaction by TLC or HPLC until the starting materials are no longer detected.
-
-
Ineffective Workup: The workup procedure may not be effectively removing the unreacted starting materials.
-
Solution: An acidic wash (e.g., with dilute HCl) can help remove unreacted cyclopentylamine by converting it to its water-soluble salt. A subsequent basic wash (e.g., with sodium bicarbonate solution) can remove any unreacted 4-chlorobenzaldehyde.
-
-
Inadequate Purification: The chosen purification method may not be suitable.
-
Solution: Column chromatography is often effective for separating the product from the starting materials. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically used.
-
Issue 3: Presence of an Unexpected Side Product
Q: I have an unexpected peak in my HPLC/GC-MS analysis that does not correspond to the product or starting materials. What could this be?
A: The formation of side products is possible, especially if the reaction conditions are not well-controlled.
Possible Side Products & Prevention:
-
4-chlorobenzyl alcohol: This can form if the reducing agent reduces the starting aldehyde before it reacts with the amine.
-
Prevention: Ensure imine formation is complete before adding the reducing agent. Add the reducing agent slowly and at a low temperature.
-
-
Dimerization/Polymerization Products: These can form under certain conditions, especially if the concentration of reactants is high.
-
Prevention: Perform the reaction at a lower concentration.
-
-
Over-alkylation: The product, a secondary amine, could potentially react with another molecule of 4-chlorobenzaldehyde to form a tertiary amine.
-
Prevention: Use a stoichiometric amount or a slight excess of the amine relative to the aldehyde.
-
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane). Add cyclopentylamine (1-1.2 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the imine can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or HPLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: 4-Chloro-N-cyclopentylbenzylamine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-N-cyclopentylbenzylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Low Purity After Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Reaction: Unreacted 4-chlorobenzaldehyde or cyclopentylamine may be present. | 1. Aqueous Workup: Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove unreacted cyclopentylamine. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic byproducts. 2. Distillation: If the starting materials are significantly more volatile than the product, they can be removed by vacuum distillation. |
| Imine Intermediate: The imine formed during reductive amination may not have been fully reduced. | 1. Further Reduction: Subject the crude product to the reduction conditions again (e.g., with sodium borohydride) to ensure complete conversion to the amine. 2. Chromatographic Separation: The imine can often be separated from the desired amine using column chromatography. |
| Side Reactions: Formation of byproducts such as dibenzylamine derivatives from over-alkylation. | 1. Column Chromatography: This is often the most effective method for separating structurally similar byproducts. 2. Recrystallization: If a suitable solvent is found, recrystallization can be effective in removing minor impurities. |
Problem 2: Difficulty with Column Chromatography
| Potential Cause | Suggested Solution |
| Peak Tailing: The basic nature of the amine interacts strongly with the acidic silica gel. | 1. Add a Basic Modifier: Add a small amount of a volatile amine (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent to neutralize the acidic sites on the silica gel.[1][2] 2. Use an Alternative Stationary Phase: Consider using basic alumina or an amine-functionalized silica column. |
| Poor Separation: Impurities co-elute with the product. | 1. Optimize Solvent System: Systematically vary the polarity of the eluent. A common starting point is a hexane/ethyl acetate gradient. For more polar compounds, a dichloromethane/methanol gradient can be effective. 2. Use a Different Stationary Phase: If normal phase chromatography is ineffective, consider reversed-phase chromatography on a C18 column. |
Problem 3: Challenges with Recrystallization
| Potential Cause | Suggested Solution |
| Oiling Out: The compound separates as an oil instead of forming crystals. | 1. Use a More Dilute Solution: The concentration of the compound may be too high. 2. Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. |
| No Crystal Formation: The compound remains in solution even after cooling. | 1. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation. 2. Seed Crystals: Add a tiny crystal of the pure compound to the solution. 3. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration. |
| Compound is a Liquid at Room Temperature: The freebase is a liquid, making recrystallization impossible. | 1. Form a Salt: Convert the amine to its hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same solvent. The salt is often a crystalline solid that can be recrystallized.[3] |
Problem 4: Issues with Distillation
| Potential Cause | Suggested Solution |
| Decomposition: The compound degrades at its atmospheric boiling point. | 1. Vacuum Distillation: Purify the compound under reduced pressure to lower its boiling point. The boiling point of the analogous N-benzylcyclopentylamine is 114-116 °C at 5 Torr, suggesting vacuum distillation is a suitable method. 2. Use a Lower Temperature Heat Source: Employ a heating mantle with a stirrer or an oil bath for better temperature control. |
| Bumping: The liquid boils unevenly and violently. | 1. Use Boiling Chips or a Magnetic Stirrer: This will ensure smooth boiling. 2. Ensure a Steady Vacuum: Fluctuations in pressure can cause bumping. |
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound at room temperature?
A1: Based on information for the analogous compound N-benzylcyclopentylamine, this compound is expected to be a liquid at room temperature.
Q2: What are the likely impurities in a crude sample of this compound synthesized by reductive amination?
A2: Common impurities include unreacted starting materials (4-chlorobenzaldehyde and cyclopentylamine), the intermediate N-(4-chlorobenzylidene)cyclopentanamine (the imine), and potentially a tertiary amine byproduct from the reaction of the product with another molecule of 4-chlorobenzaldehyde followed by reduction.
Q3: What is a good starting point for developing a column chromatography method?
A3: A good starting point is to use a silica gel column with a gradient of ethyl acetate in hexanes. To avoid peak tailing, it is recommended to add a small amount of triethylamine (e.g., 0.5%) to the eluent. Monitor the separation by thin-layer chromatography (TLC) to optimize the solvent system.
Q4: How can I perform a recrystallization if my compound is a liquid?
A4: You can convert the amine to its hydrochloride salt, which is typically a solid. Dissolve the crude amine in a suitable organic solvent like diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. The resulting solid can then be collected by filtration and recrystallized from a suitable solvent system, such as ethanol/ether.[4]
Q5: What conditions should I use for vacuum distillation?
Data Presentation
Table 1: Estimated Physical Properties of this compound and Analogs
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point | Physical State at RT |
| This compound | 223.75 | ~120-140 °C at 5 Torr | Liquid |
| N-benzylcyclopentylamine | 175.27 | 114-116 °C at 5 Torr | Liquid |
| 4-Chlorobenzaldehyde | 140.57 | 213-214 °C at 760 Torr | Solid |
| Cyclopentylamine | 85.15 | 106-108 °C at 760 Torr | Liquid |
Table 2: Suggested Purification Parameters (Starting Points)
| Purification Method | Parameter | Recommended Starting Condition |
| Column Chromatography | Stationary Phase | Silica Gel |
| Eluent | Hexane/Ethyl Acetate with 0.5% Triethylamine | |
| Recrystallization (of HCl salt) | Solvent System | Ethanol/Diethyl Ether |
| Vacuum Distillation | Pressure | 1-5 Torr |
| Temperature | 110-140 °C |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica bed.
-
Elution: Begin elution with the initial solvent mixture, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. While stirring, add a solution of 2M HCl in diethyl ether dropwise until no further precipitation is observed.
-
Isolation of the Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Dissolution: Transfer the solid to a clean flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Crystallization: Slowly add diethyl ether to the hot ethanol solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration and wash them with a cold mixture of ethanol and diethyl ether.
-
Drying: Dry the crystals under vacuum.
-
Free-basing (Optional): To recover the free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract the amine with an organic solvent. Dry the organic layer and remove the solvent.
Protocol 3: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed. Use a heating mantle or oil bath for heating and a magnetic stirrer.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the flask gently.
-
Collecting Fractions: Collect the fraction that distills at a constant temperature. It is advisable to collect a forerun and a final fraction separately from the main product fraction.
-
Cooling: After collecting the product, allow the apparatus to cool to room temperature before releasing the vacuum.
Mandatory Visualization
Caption: A decision workflow for selecting a purification technique.
Caption: A flowchart for troubleshooting common purification issues.
References
optimizing reaction conditions for N-alkylation of benzylamines
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the N-alkylation of benzylamines.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue in the N-alkylation of benzylamines and other primary amines? A1: The most significant challenge is over-alkylation.[1][2][3] The primary amine starting material is often less nucleophilic than the secondary amine product, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[4][5]
Q2: What are the main strategies to prevent over-alkylation? A2: Key strategies include:
-
Stoichiometry Control: Using a large excess of the primary amine relative to the alkylating agent can favor mono-alkylation.[5]
-
Alternative Methodologies: Employing techniques like reductive amination or "borrowing hydrogen" catalysis can offer higher selectivity for the desired product.[4][6]
-
Protecting Groups: Temporarily protecting the primary amine can prevent further reaction after the initial alkylation.[5]
-
Ammonia Surrogates: Using reagents like N-aminopyridinium salts can lead to self-limiting alkylation, selectively yielding secondary amines.[2][7]
Q3: What is the "borrowing hydrogen" methodology for N-alkylation? A3: The "borrowing hydrogen" or "hydrogen auto-transfer" method is an environmentally friendly approach that uses alcohols as alkylating agents.[1][8] A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate.[8][9] This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the alkylated amine, with water as the only byproduct.[9][10]
Q4: Which catalysts are typically used for the "borrowing hydrogen" method? A4: Commercially available heterogeneous Nickel catalysts, such as Raney Ni and Ni/Al₂O₃–SiO₂, are robust and effective.[3][9] Catalytic systems based on palladium, ruthenium, and manganese have also been successfully employed.[4][8][10]
Q5: How can I purify the final N-alkylated benzylamine product? A5: Common purification techniques include:
-
Flash Column Chromatography: Widely used to separate the desired product from starting materials and byproducts.[11]
-
Distillation: Vacuum distillation is effective for purifying liquid benzylamines.[12]
-
Salt Precipitation: The product can be isolated by dissolving the crude mixture in a solvent like diethyl ether and adding HCl to precipitate the amine as its hydrochloride salt, which can then be filtered.[9][11]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My N-alkylation reaction shows very low conversion of the starting material. What should I check? A: Low conversion can stem from several factors. A systematic approach is needed to diagnose the problem.
Caption: Troubleshooting logic for diagnosing low reaction yield.
-
Reagent Quality: Impure benzylamine can contain oxidation or condensation byproducts.[12] Consider purifying it by vacuum distillation before use.[12] Ensure your alkylating agent (e.g., alkyl halide, alcohol) is also pure.
-
Catalyst Activity: If using a heterogeneous catalyst like Raney Ni, ensure it has not been deactivated. Some substrates, like chlorinated compounds, can poison the catalyst.[11] Control experiments without the catalyst should show no product formation.[9]
-
Reaction Conditions:
-
Temperature: N-alkylation often requires elevated temperatures, typically between 140-180 °C for borrowing hydrogen methods.[11] However, excessively high temperatures can promote side reactions like hydrogenolysis.[9]
-
Base: The base is critical. For alkyl halides, a base like K₂CO₃ or NaHCO₃ is needed to neutralize the HBr or HCl formed.[13][14] Without it, the amine will be protonated and become non-nucleophilic.[13]
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile or DMF are common for reactions with alkyl halides.[13] For high-temperature catalytic reactions, solvents like toluene or p-xylene are effective.[9] Be aware that DMF can decompose at high temperatures (e.g., >145 °C), potentially producing dimethylamine as a byproduct.[15]
-
Issue 2: Poor Selectivity / Multiple Products
Q: My reaction produces a mixture of mono-alkylated, di-alkylated, and sometimes tri-alkylated products. How can I improve selectivity for the mono-alkylated benzylamine? A: This is the classic over-alkylation problem.[4] The newly formed secondary amine is often more reactive than the starting primary amine.
Caption: Workflow for addressing over-alkylation in N-alkylation.
-
Optimize Stoichiometry: Drastically increasing the molar ratio of benzylamine to the alkylating agent is the simplest approach to favor mono-alkylation.[5]
-
Control Reaction Conditions:
-
Lowering the reaction temperature may reduce the rate of the second alkylation more than the first.
-
Using a weaker or sterically hindered base can sometimes improve selectivity. Cesium carbonate (Cs₂CO₃) has been shown to promote mono-N-alkylation by suppressing undesired dialkylation.[16]
-
-
Change Alkylating Agent: If using highly reactive alkylating agents like alkyl halides, consider switching to a "borrowing hydrogen" approach using the corresponding alcohol, which can offer better selectivity control.[1][9]
Issue 3: Formation of Unexpected Byproducts
Q: I've identified byproducts like toluene and benzene in my reaction mixture. What is causing this? A: The formation of toluene and benzene is characteristic of side reactions occurring during catalytic "borrowing hydrogen" methods, especially at high temperatures.[11]
-
Hydrogenolysis: The benzyl alcohol starting material can undergo hydrogenolysis to form toluene.[9]
-
Decarbonylation: The benzaldehyde intermediate in the catalytic cycle can decarbonylate to form benzene.[9]
To mitigate these side reactions, carefully optimize the catalyst loading and reaction temperature. Increasing the catalyst amount may lead to full substrate conversion but can also make these side reactions more pronounced.[9] It is crucial to find a balance that maximizes selectivity for the desired amine.
Data on Reaction Conditions
Optimizing parameters such as catalyst, solvent, and temperature is critical for success. The following tables summarize data from studies on the N-alkylation of benzyl alcohols via the borrowing hydrogen methodology.
Table 1: Effect of Different Nickel Catalysts (Reaction Conditions: Vanillyl alcohol (0.5 mmol), aq. NH₃, catalyst (200 mg), t-amyl alcohol (3 mL), 160 °C, 18 h)[9]
| Catalyst | Conversion (%) | Primary Amine Selectivity (%) |
| Raney Ni | 92 | 43 |
| Ni/C | 36 | - |
| Ni/Al₂O₃–SiO₂ | >99 | Trace (Major product was secondary amine) |
Table 2: Optimization of Reaction Parameters with Raney Ni (Reaction Conditions: Benzyl alcohol (1 mmol), aq. NH₃ (25 wt%), Raney Ni 2800 catalyst)[11]
| Parameter | Value | Conversion (%) | Primary Amine Selectivity (%) |
| Temperature | 160 °C | ~75 | ~55 |
| 170 °C | ~80 | ~60 | |
| 180 °C | ~83 | ~61 | |
| Time | 2 h | ~20 | ~30 |
| 8 h | ~65 | ~55 | |
| 18 h | ~83 | ~61 | |
| Catalyst Amount | 50 mg | ~30 | ~45 |
| 100 mg | ~60 | ~58 | |
| 200 mg | ~83 | ~61 | |
| 400 mg | ~97 | ~40 (Increased side reactions) |
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Benzyl Alcohol with Aqueous Ammonia (Borrowing Hydrogen Method) [9][11]
-
Reactor Setup: To a 10 mL stainless steel microreactor equipped with a stirring bar, add the benzyl alcohol substrate (1.0 mmol), the chosen Nickel catalyst (e.g., Raney Ni, 200 mg), and aqueous ammonia (25 wt%, 0.4 mL, ~5.2 mmol).
-
Internal Standard (Optional): Add an internal standard such as dodecane (20 µL) for GC analysis.
-
Reaction: Seal the reactor and place it in a preheated aluminum heating block set to the desired temperature (typically 180 °C).
-
Stirring: Stir the reaction mixture for the specified time (typically 18-24 hours).
-
Work-up: After the reaction time, cool the reactor to room temperature in an ice-water bath.
-
Analysis: Separate the catalyst from the crude mixture (a magnet is useful for Raney Ni).[1] The mixture can be concentrated in vacuo and analyzed by GC-FID.
-
Purification: Purify the residue by flash column chromatography or by precipitating the product as an HCl salt to obtain the pure amine.[11]
Protocol 2: General Procedure for N-Alkylation of an Amine with a Benzyl Halide [14]
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (5 mmol) in water (20 mL).
-
Add Base and Surfactant: Add sodium bicarbonate (NaHCO₃, 11 mmol) and a catalytic amount of a surfactant like sodium dodecyl sulfate (~20 mg).
-
Heating: Heat the mixture to 80 °C for 5 minutes.
-
Add Alkylating Agent: Add the benzylic halide (e.g., benzyl bromide, 11 mmol) to the reaction mixture.
-
Reaction: Continue heating at 80 °C for 1 hour, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture. If a solid product forms, it can be collected by filtration and dried.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-alkylated product.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.rug.nl [pure.rug.nl]
- 12. reddit.com [reddit.com]
- 13. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. books.rsc.org [books.rsc.org]
stability and degradation of 4-Chloro-N-cyclopentylbenzylamine
Welcome to the technical support center for 4-Chloro-N-cyclopentylbenzylamine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Ideally, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced degradation. For prolonged storage, refrigeration (2-8 °C) is advisable.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, a secondary benzylamine, the most probable degradation pathways involve oxidation and hydrolysis.
-
Oxidative Degradation: Exposure to air or other oxidizing agents can lead to the oxidation of the benzylic carbon-nitrogen bond, initially forming an imine intermediate. This imine can then be further hydrolyzed to 4-chlorobenzaldehyde and cyclopentylamine.[1]
-
Hydrolytic Degradation: Under certain pH and temperature conditions, the benzylamine may undergo hydrolysis, although this is generally less facile than oxidation for this class of compounds.
-
Photodegradation: Exposure to UV light can also promote degradation, potentially through radical mechanisms, leading to a variety of breakdown products.
Q3: I am observing an unexpected peak in my HPLC analysis of a sample of this compound that has been stored for a while. What could it be?
A3: An unexpected peak in the HPLC chromatogram of an aged sample is likely a degradation product. Considering the probable degradation pathways, the new peak could correspond to:
-
4-chlorobenzaldehyde: A common oxidative and hydrolytic degradation product of benzylamine derivatives.[1]
-
N-(4-chlorobenzylidene)cyclopentanamine (imine): The initial product of oxidation.
-
4-chlorobenzoic acid: If the aldehyde has undergone further oxidation.
To confirm the identity of the peak, it is recommended to perform co-elution with a standard of the suspected degradation product or to use mass spectrometry (LC-MS) for identification.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Problem: You observe a significant decrease in the purity of your this compound solution over a short period.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation | Degas your solvent before preparing the solution. Prepare solutions fresh and use them promptly. If storage is necessary, store under an inert atmosphere (e.g., nitrogen or argon). |
| Incompatible Solvent | Ensure the solvent is of high purity and free from peroxides or other oxidizing impurities. Protic solvents may facilitate certain degradation pathways; consider using aprotic solvents if compatible with your experimental setup. |
| Exposure to Light | Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. |
| Elevated Temperature | Store solutions at a lower temperature (e.g., refrigerated) if the compound's stability is found to be temperature-sensitive. |
Issue 2: Inconsistent Results in Biological Assays
Problem: You are experiencing high variability or a loss of activity in your biological experiments using this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degradation in Assay Media | The compound may be unstable in your specific cell culture or assay buffer. Perform a stability study of the compound in the assay medium over the time course of your experiment. Analyze samples at different time points by HPLC to quantify any degradation. |
| Interaction with Media Components | Certain components in the media could be promoting degradation. If degradation is confirmed, consider reformulating the assay medium or reducing the incubation time if possible. |
| Formation of Less Active Degradants | The observed loss of activity could be due to the conversion of the active parent compound into less active or inactive degradation products. Correlate the loss of activity with the appearance of degradation peaks in your HPLC analysis. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
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Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, following ICH Q1B guidelines.[4][5]
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Example HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile) |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
Data Presentation
The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating the expected percentage of degradation and the major degradation products observed.
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | 4-chlorobenzaldehyde, Cyclopentylamine |
| 0.1 M NaOH, 60°C, 24h | 10% | 4-chlorobenzaldehyde, Cyclopentylamine |
| 3% H₂O₂, RT, 24h | 25% | N-(4-chlorobenzylidene)cyclopentanamine (imine), 4-chlorobenzaldehyde |
| Heat (105°C), 24h | 5% | Minor unidentified products |
| UV/Vis Light | 30% | Multiple degradation products |
Visualizations
Logical Workflow for Investigating Compound Instability
Caption: Workflow for troubleshooting and addressing the instability of this compound.
Potential Oxidative Degradation Pathway
Caption: Proposed pathway for the oxidative degradation of this compound.
References
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
challenges in the scale-up of 4-Chloro-N-cyclopentylbenzylamine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Chloro-N-cyclopentylbenzylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine.
Question 1: Low to no product yield is observed. What are the potential causes and solutions?
Answer:
Low or no yield of the target compound can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the intermediate imine.
Potential Causes and Recommended Actions:
-
Poor Quality of Starting Materials:
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4-Chlorobenzaldehyde: May have oxidized to 4-chlorobenzoic acid. Verify the purity by melting point or spectroscopic methods (e.g., NMR, IR). If oxidized, purify by recrystallization.
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Cyclopentylamine: Can absorb atmospheric CO2 to form a carbamate salt. Purify by distillation before use.
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Reducing Agent (e.g., Sodium Borohydride): May have degraded due to improper storage. Use a fresh, unopened batch or test the activity of the current batch on a known substrate.
-
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Inefficient Imine Formation:
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The formation of the imine intermediate is crucial. Consider pre-forming the imine by stirring 4-chlorobenzaldehyde and cyclopentylamine together in a suitable solvent (e.g., methanol, toluene) for 1-2 hours before adding the reducing agent. Monitoring by TLC or GC-MS can confirm imine formation.[1]
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The presence of water can hinder imine formation. Ensure the use of dry solvents and reagents.
-
-
Suboptimal Reaction Conditions:
-
pH: The pH of the reaction mixture can significantly impact the rate of imine formation and the stability of the reducing agent. For reductive aminations using sodium borohydride, maintaining a slightly acidic to neutral pH (around 6-7) is often optimal.
-
Temperature: The initial imine formation may benefit from gentle heating (40-50°C). However, the addition of the reducing agent should typically be done at a lower temperature (0-5°C) to control the exothermic reaction and minimize side reactions.
-
-
Competitive Reduction of the Aldehyde:
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Sodium borohydride can reduce the starting 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol. This is more likely if the reducing agent is added before the imine has had sufficient time to form. Using a milder reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride can be more selective for the imine/iminium ion.[2]
-
Question 2: The final product is contaminated with significant amounts of impurities. How can I identify and minimize them?
Answer:
Impurity profiling is critical for process optimization and ensuring the quality of the final product. Common impurities in this synthesis include unreacted starting materials, the corresponding alcohol from aldehyde reduction, and over-alkylated byproducts.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Cause | Recommended Analytical Method | Mitigation Strategy |
| 4-Chlorobenzaldehyde | Incomplete reaction. | GC-MS, HPLC, TLC | Increase reaction time, ensure stoichiometric balance of reagents, or use a slight excess of cyclopentylamine. |
| Cyclopentylamine | Use of excess reagent. | GC-MS, HPLC | Optimize stoichiometry. Excess amine can be removed during aqueous workup by adjusting the pH. |
| 4-Chlorobenzyl alcohol | Reduction of 4-chlorobenzaldehyde by the reducing agent. | GC-MS, HPLC, TLC | Allow sufficient time for imine formation before adding the reducing agent. Use a more selective reducing agent like sodium triacetoxyborohydride. Control the temperature during reduction. |
| Bis(4-chlorobenzyl)cyclopentylamine (Tertiary Amine) | Over-alkylation of the product. The secondary amine product is more nucleophilic than the primary cyclopentylamine. | LC-MS, HPLC | Use a slight excess of cyclopentylamine relative to 4-chlorobenzaldehyde. Add the aldehyde slowly to the amine to maintain a low concentration of the aldehyde. |
| N-(4-chlorobenzyl)imine | Incomplete reduction of the imine intermediate. | LC-MS, HPLC | Ensure a sufficient molar equivalent of the reducing agent is used. Increase the reaction time for the reduction step. The imine is often unstable and may hydrolyze back to the aldehyde and amine during workup. |
Question 3: The reaction seems to stall or proceed very slowly. What can be done to improve the reaction kinetics?
Answer:
Slow reaction rates can be attributed to several factors, including insufficient activation, poor solubility, or the use of a weak reducing agent.
Troubleshooting Slow Reactions:
-
Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[3]
-
Solvent Choice: The choice of solvent can impact the solubility of reagents and intermediates. Methanol is commonly used for sodium borohydride reductions. For less reactive systems, a less protic solvent like dichloromethane (DCM) or dichloroethane (DCE) with sodium triacetoxyborohydride may be more effective.
-
Temperature: As mentioned, gentle heating during imine formation can be beneficial. However, for the reduction step, if kinetics are slow at low temperatures, a gradual increase to room temperature may be necessary after the initial exothermic phase is controlled.
-
Reducing Agent Potency: If using a mild reducing agent like sodium cyanoborohydride, and the reaction is still slow, switching to the more reactive sodium borohydride may be necessary, with careful control of the addition to minimize aldehyde reduction.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: The most common and direct route is the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine. This is typically a one-pot synthesis where the aldehyde and amine react to form an imine intermediate, which is then reduced in situ to the desired secondary amine using a suitable reducing agent.
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent depends on the scale and desired selectivity.
-
Sodium Borohydride (NaBH4): A cost-effective and common choice. It is a strong reducing agent that can also reduce the starting aldehyde, so controlled addition and pre-formation of the imine are recommended.
-
Sodium Cyanoborohydride (NaBH3CN): Milder and more selective for the imine/iminium ion, especially under slightly acidic conditions. However, it is more expensive and generates cyanide waste.[2]
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is often used in aprotic solvents like DCM or DCE.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by:
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Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information on the relative amounts of reactants, products, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the reaction mixture.
Q4: What is a suitable work-up and purification procedure for large-scale production?
A4: For industrial-scale production, a robust and scalable purification method is essential.
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Quenching: The reaction is typically quenched by the slow addition of water or a dilute acid to destroy any remaining reducing agent.
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Extraction: The product is usually extracted into an organic solvent such as ethyl acetate or dichloromethane.
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Washing: The organic layer is washed with brine or water to remove inorganic salts and water-soluble impurities.
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Acid-Base Extraction: To remove unreacted starting materials and some byproducts, an acid-base extraction can be employed. The organic layer is washed with a dilute acid (e.g., HCl) to protonate the amine product, transferring it to the aqueous layer. The organic layer containing neutral impurities (like 4-chlorobenzyl alcohol) is discarded. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into a fresh organic solvent.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation: For large quantities, vacuum distillation is often the most effective method for final purification of the liquid product.
Q5: Are there any specific safety precautions I should take?
A5: Yes, standard laboratory safety procedures should be followed.
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The reaction can be exothermic, especially during the addition of the reducing agent. Maintain proper temperature control.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Ensure adequate ventilation.
-
If using sodium cyanoborohydride, be aware of the potential for the release of toxic hydrogen cyanide gas, especially under acidic conditions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Lab-Scale Synthesis of this compound
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Imine Formation: To a solution of 4-chlorobenzaldehyde (14.0 g, 0.1 mol) in methanol (200 mL) in a round-bottom flask, add cyclopentylamine (9.4 g, 0.11 mol). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
Reduction: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add sodium borohydride (4.2 g, 0.11 mol) in portions over 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the imine.
-
Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure. Add water (100 mL) and ethyl acetate (150 mL) to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation to yield this compound as a liquid.
Scale-Up Considerations:
-
Heat Management: The reductive amination is exothermic. On a larger scale, efficient heat exchange is critical. A jacketed reactor with controlled cooling is necessary. The rate of addition of the reducing agent will be a key parameter to control the temperature.
-
Mixing: Ensure adequate agitation to maintain a homogeneous mixture, especially during the addition of the solid sodium borohydride.
-
Work-up: For large-scale extractions, liquid-liquid centrifugation or a continuous extraction apparatus can be more efficient than separatory funnels.
-
Purification: Fractional vacuum distillation is the most likely method for purification at an industrial scale. The efficiency of the distillation column will determine the final purity.
Visualizations
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Large-scale purification process for this compound.
References
managing side reactions in the synthesis of substituted benzylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of substituted benzylamines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted benzylamines, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired primary benzylamine | Over-alkylation: The primary amine product is more nucleophilic than the starting amine (e.g., ammonia), leading to the formation of secondary and tertiary amines.[1][2] | - Use a large excess of the amine starting material (e.g., ammonia). - In N-alkylation of benzyl alcohols, a higher ammonia-to-substrate ratio can improve selectivity for the primary amine.[2] - Consider the Gabriel synthesis, which is known for producing pure primary amines without over-alkylation byproducts.[3][4][5] |
| Reduction of starting material: In reductive amination, the reducing agent may reduce the aldehyde or ketone starting material to the corresponding alcohol.[6][7] | - Use a milder or more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less likely to reduce the carbonyl group.[6][8][9] - Allow sufficient time for the imine to form before adding a less selective reducing agent like sodium borohydride (NaBH₄).[6][8] | |
| Hydrogenolysis: During catalytic hydrogenation of benzonitriles or N-alkylation of benzyl alcohols, the C-N or C-O bond can be cleaved, leading to byproducts like toluene.[1][10][11] | - Optimize the catalyst and reaction conditions. For benzonitrile hydrogenation, Pd/γ-Al₂O₃ has shown good selectivity to benzylamine.[10] - In the N-alkylation of benzyl alcohols, careful selection of the catalyst (e.g., Raney Ni) and control of reaction temperature can minimize hydrogenolysis.[1][2] | |
| Formation of multiple products (secondary/tertiary amines) | Over-alkylation in direct alkylation or reductive amination: The newly formed primary or secondary amine is often more reactive than the starting amine.[1][2][12][13] | - Employ the Gabriel synthesis to avoid direct alkylation of the amine.[3][4][5] - In reductive amination, use a large excess of the initial amine. - For N-alkylation of primary amines, a competitive deprotonation/protonation strategy using the amine hydrobromide salt can promote mono-alkylation.[13] |
| Presence of alcohol byproduct in reductive amination | Premature reduction of the carbonyl compound: The reducing agent reacts with the aldehyde or ketone before imine formation is complete.[6][8] | - Use a pH of around 4-5 to favor imine formation.[6] - Add the reducing agent after allowing sufficient time for the imine to form.[8] - Utilize a selective reducing agent like NaBH₃CN that preferentially reduces the iminium ion over the carbonyl group.[6] |
| Formation of toluene byproduct | Hydrogenolysis of the benzylamine product or benzyl alcohol starting material. [1][10][11] | - In catalytic hydrogenation of benzonitriles, the choice of catalyst is crucial. Pd/C can promote hydrogenolysis, while other supports may offer better selectivity.[11] - For N-alkylation of benzyl alcohols, optimizing reaction temperature and catalyst loading can reduce the formation of toluene and benzene.[1] |
| Difficulty in purifying the final product | Presence of closely related byproducts (e.g., secondary/tertiary amines) or unreacted starting materials. | - For basic benzylamine products, purification can be achieved by dissolving the crude product in an organic solvent (e.g., ether) and precipitating the hydrochloride salt by adding HCl in ether. The salt can then be filtered and the free base regenerated with NaOH.[14] - Vacuum distillation is a common method for purifying liquid benzylamines.[14] - Flash column chromatography can be used to separate the desired amine from impurities.[2] |
Frequently Asked Questions (FAQs)
Reductive Amination
Q1: What are the most common side reactions in the reductive amination synthesis of substituted benzylamines, and how can I minimize them?
A1: The most common side reactions are the reduction of the starting aldehyde or ketone to the corresponding alcohol and the over-alkylation of the desired primary amine to form secondary and tertiary amines.[15][6][7]
To minimize these side reactions:
-
Preventing Alcohol Formation: Use a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6][8][9] These reagents are less reactive towards carbonyl groups and preferentially reduce the iminium ion intermediate. If using sodium borohydride (NaBH₄), it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[6][8] Running the reaction at a mildly acidic pH (around 4-5) also favors imine formation.[6]
-
Preventing Over-alkylation: To favor the formation of the primary amine, a large excess of ammonia or the ammonium salt (e.g., ammonium formate) should be used.[9]
Q2: Which reducing agent is best for the reductive amination of a sensitive aldehyde?
A2: Sodium cyanoborohydride (NaBH₃CN) is often a better choice than sodium borohydride (NaBH₄) for sensitive aldehydes.[6] NaBH₃CN is a weaker reducing agent and is more selective for the iminium ion over the aldehyde, which helps to prevent the formation of the alcohol byproduct.[6] This is particularly important when working with precious or complex aldehyde starting materials.[6]
N-Alkylation
Q3: I am attempting a direct N-alkylation of an amine with a benzyl halide and getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
A3: Direct alkylation of amines with alkyl halides is often difficult to control due to over-alkylation.[6] To improve selectivity for the mono-alkylated product, you can:
-
Use a large excess of the starting amine.
-
Consider a cesium carbonate (Cs₂CO₃) promoted direct N-alkylation, which has been shown to suppress undesired dialkylation.[16]
-
Alternatively, using the "borrowing hydrogen" methodology with benzyl alcohols and ammonia, catalyzed by heterogeneous nickel catalysts, can provide good selectivity for primary benzylamines.[1][2][12] Optimizing the reaction conditions, such as the ammonia-to-substrate ratio, is key.[2]
Gabriel Synthesis
Q4: What are the main advantages and disadvantages of using the Gabriel synthesis for preparing primary benzylamines?
A4: The primary advantage of the Gabriel synthesis is that it provides a route to pure primary amines, effectively avoiding the over-alkylation side products (secondary and tertiary amines) that are common in other methods like direct alkylation.[3][4][5]
A disadvantage is that the hydrolysis of the N-alkylphthalimide intermediate to release the primary amine often requires harsh conditions (e.g., strong acid or base), which may not be suitable for substrates with sensitive functional groups.[17] An alternative, milder method for the final deprotection step is hydrazinolysis (the Ing-Manske procedure).[17]
Catalytic Hydrogenation
Q5: During the catalytic hydrogenation of a substituted benzonitrile to the corresponding benzylamine, I am observing the formation of toluene as a significant byproduct. What is the cause and how can it be prevented?
A5: The formation of toluene is due to the hydrogenolysis of the desired benzylamine product.[10][11] This is a common side reaction, particularly when using palladium on carbon (Pd/C) catalysts.[11]
To prevent this side reaction:
-
Catalyst Selection: The choice of catalyst and support is critical. For example, using a palladium on alumina (Pd/γ-Al₂O₃) catalyst has been shown to provide higher selectivity for benzylamine.[10]
-
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent can also influence the selectivity.
Experimental Protocols
Protocol 1: Reductive Amination of Benzaldehyde with Aniline using Sodium Borohydride
This protocol is adapted from a general procedure for the reductive amination of aldehydes.[15]
-
Imine Formation: In a round-bottom flask, combine benzaldehyde (1 equivalent) and aniline (1 equivalent). Stir the mixture at room temperature.
-
Reduction: After stirring for a designated time to allow for imine formation, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the mixture.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Gabriel Synthesis of Benzylamine
This protocol is based on a typical Gabriel synthesis procedure.[3][17]
-
N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) in a suitable polar aprotic solvent like DMF. Add benzyl chloride (1 equivalent) and heat the mixture (e.g., at reflux) until the reaction is complete (monitored by TLC).
-
Hydrolysis/Hydrazinolysis:
-
Acid Hydrolysis: Cool the reaction mixture and add a strong acid (e.g., concentrated HCl). Heat the mixture to reflux to hydrolyze the N-benzylphthalimide. The phthalic acid byproduct will precipitate upon cooling.
-
Hydrazinolysis (Ing-Manske Procedure): Cool the reaction mixture and add hydrazine hydrate (e.g., 1.2 equivalents) in a solvent like ethanol. Reflux the mixture. The phthalhydrazide byproduct will precipitate.
-
-
Work-up and Isolation: After cooling, filter off the precipitated byproduct. The filtrate contains the benzylamine salt (in the case of acid hydrolysis) or the free benzylamine. If the salt is formed, neutralize with a base (e.g., NaOH) to obtain the free amine. Extract the aqueous layer with an organic solvent.
-
Purification: Dry the organic extracts, remove the solvent, and purify the benzylamine by vacuum distillation.[14]
Visualizations
Caption: Reaction pathway for reductive amination showing the desired product and major side products.
Caption: A logical workflow for troubleshooting common issues in benzylamine synthesis.
References
- 1. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Gabriel synthesis - Wikipedia [en.wikipedia.org]
long-term storage and stability testing of 4-Chloro-N-cyclopentylbenzylamine
This technical support center provides guidance on the long-term storage and stability testing of 4-Chloro-N-cyclopentylbenzylamine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: How should I handle this compound safely during experiments?
A2: this compound is classified as harmful if swallowed and toxic in contact with skin or if inhaled, causing skin irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. All handling should be performed in a well-ventilated area or a fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
Q3: What are the initial steps for conducting a stability study on this compound?
A3: Before initiating a formal stability study, it is crucial to perform stress testing (forced degradation) to identify potential degradation products and establish the intrinsic stability of the molecule.[3] This will also help in developing and validating a stability-indicating analytical method.[3] Stress testing should include exposure to heat, humidity, acid, base, oxidation, and light.[3]
Q4: What is a stability-indicating analytical method, and why is it important?
A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active substance and the increase in the levels of degradation products. The development of such a method is critical to ensure that the analytical procedure can separate the intact compound from any potential degradants, thus providing an accurate assessment of stability.
Troubleshooting Guide
Issue 1: I am observing a rapid decrease in the purity of my compound even under recommended storage conditions.
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Possible Cause 1: Inappropriate container. The container may not be properly sealed, allowing for exposure to moisture or air. The container material itself might also be reactive with the compound.
-
Troubleshooting Step: Ensure the container is made of an inert material (e.g., amber glass) and that the seal is airtight. Consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
-
Possible Cause 2: Exposure to light. Photodegradation can occur even with brief exposure to light.
-
Troubleshooting Step: Store the compound in a light-resistant (amber) container and keep it in a dark place, such as a cabinet or a refrigerator.
-
-
Possible Cause 3: Inherent instability. The compound may be less stable than initially presumed.
-
Troubleshooting Step: Re-evaluate the storage conditions. Consider storing at a lower temperature (e.g., -20°C) and perform a short-term stability study under various conditions to determine the optimal storage parameters.
-
Issue 2: My analytical method does not show any degradation in the forced degradation samples.
-
Possible Cause 1: Stress conditions are not harsh enough. The conditions used for forced degradation (e.g., temperature, concentration of acid/base) may not be sufficient to induce degradation.
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Troubleshooting Step: Increase the severity of the stress conditions. For example, use a higher temperature, a more concentrated acid or base, or a longer exposure time.[3]
-
-
Possible Cause 2: The analytical method is not stability-indicating. The method may not be able to separate the degradation products from the parent compound.
-
Troubleshooting Step: Re-evaluate and re-validate the analytical method. This may involve changing the column, mobile phase, or detector settings in an HPLC method to achieve better separation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 60°C for 24 hours. After the incubation period, neutralize the solution with 1N NaOH and dilute to a suitable concentration with the mobile phase for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at 60°C for 24 hours. After the incubation period, neutralize the solution with 1N HCl and dilute to a suitable concentration with the mobile phase for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase for analysis.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute to a suitable concentration for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). After exposure, dissolve the sample in a suitable solvent and dilute to a suitable concentration for analysis.
-
Analysis: Analyze all samples, along with a control sample (untreated stock solution), using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
Protocol 2: Long-Term Stability Testing
Objective: To evaluate the stability of this compound under defined long-term storage conditions.
Methodology:
-
Sample Preparation: Place a sufficient quantity of this compound in containers that are the same as or simulate the proposed packaging for storage.
-
Storage Conditions: Store the samples at the selected long-term storage condition. According to ICH guidelines, this is typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Testing Frequency: Test the samples at regular intervals. A typical schedule would be at 0, 3, 6, 9, 12, 18, 24, and 36 months.[3]
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Assay (to determine the amount of the active substance)
-
Purity (to determine the presence of any degradation products)
-
-
Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. A significant change is typically defined as a 5% decrease in assay from the initial value or any specified degradation product exceeding its specification limit.[4]
Data Presentation
Table 1: Example of Forced Degradation Study Results
| Stress Condition | Duration | Purity (%) | Major Degradation Products (if any) |
| 1N HCl | 24 hours at 60°C | 85.2 | Peak at RRT 0.85 |
| 1N NaOH | 24 hours at 60°C | 92.5 | Peak at RRT 0.72 |
| 3% H₂O₂ | 24 hours at RT | 98.1 | No significant degradation |
| Thermal (80°C) | 48 hours | 99.0 | No significant degradation |
| Photolytic (UV) | 24 hours | 96.8 | Peak at RRT 0.91 |
RRT = Relative Retention Time
Table 2: Example of Long-Term Stability Data
| Time Point (Months) | Appearance | Assay (%) | Purity (%) |
| 0 | White to off-white solid | 99.8 | 99.9 |
| 3 | White to off-white solid | 99.7 | 99.9 |
| 6 | White to off-white solid | 99.6 | 99.8 |
| 12 | White to off-white solid | 99.5 | 99.7 |
Visualizations
Caption: Workflow for a typical stability testing program.
Caption: Potential forced degradation pathways for this compound.
References
Validation & Comparative
Unveiling the Biological Profile of 4-Chloro-N-cyclopentylbenzylamine: A Comparative Analysis in the Context of Its Precursor
For researchers, scientists, and drug development professionals, understanding the biological activity of a chemical entity is paramount. This guide provides a comparative analysis of 4-Chloro-N-cyclopentylbenzylamine, focusing on its known context as a metabolite of the fungicide Pencycuron. Due to the absence of publicly available data on a specific biological target or therapeutic activity for this compound, this guide will present the available information and draw comparisons with its parent compound, Pencycuron, and other structurally related compounds with established biological activities.
Lack of Defined Biological Activity for this compound
Extensive searches of scientific literature and chemical databases reveal a significant gap in the understanding of the specific biological activity of this compound. Its primary identification is as an environmental transformation product of Pencycuron, a known fungicide. While Pencycuron has a well-defined mechanism of action, this activity is not directly attributed to its metabolite, this compound. The available data for this compound is largely limited to its chemical properties and toxicological warnings, which indicate it is harmful if swallowed and toxic in contact with skin.
Comparison with the Parent Compound: Pencycuron
To provide a framework for understanding, a comparison with the parent compound, Pencycuron, is presented.
| Feature | Pencycuron | This compound |
| Compound Type | Phenylurea Fungicide | Benzylamine derivative (Metabolite of Pencycuron) |
| Primary Biological Activity | Fungicidal | No specific biological activity defined in public literature. |
| Mechanism of Action | Inhibition of mitosis and cell division in fungi. | Not established. |
| Reported Uses | Control of diseases caused by Rhizoctonia solani and Pellicularia spp. | Used as a reagent in the preparation of γ-lactams.[1] |
| Toxicity Profile | Not highly toxic to mammals, but moderately toxic to birds, aquatic organisms, honeybees, and earthworms. | Harmful if swallowed, toxic in contact with skin or if inhaled, causes skin irritation, and very toxic to aquatic life. |
Exploration of Structurally Related Compounds
While this compound itself lacks a defined biological target, other compounds incorporating a chlorobenzyl or a benzylamine scaffold have been investigated for various therapeutic applications. It is crucial to note that these are distinct molecules, and their activities cannot be directly extrapolated.
-
Substituted Benzylamines: Various derivatives of benzylamine have been explored for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. The specific substitutions on the phenyl ring and the amine nitrogen are critical determinants of their activity.
-
Chlorinated Organic Compounds: The presence of a chlorine atom on an aromatic ring is a common feature in many bioactive molecules, including antibacterial, antifungal, and anticancer agents. This is often due to the effect of the halogen on the compound's lipophilicity and its ability to interact with biological targets.
Experimental Protocols
As there are no specific biological activity validation studies for this compound, this section outlines a general experimental workflow that could be employed to screen for its potential biological activities.
Caption: A generalized workflow for the initial screening and validation of the biological activity of a compound like this compound.
Signaling Pathway Context: Pencycuron's Mode of Action
To illustrate the biological context of the parent compound, the following diagram depicts a simplified representation of the cell cycle and where mitosis inhibitors like Pencycuron act.
Caption: Simplified diagram showing the point of intervention of Pencycuron in the fungal cell cycle, which leads to the inhibition of mitosis.
References
A Comparative Guide to 4-Chloro-N-cyclopentylbenzylamine and Other Benzylamine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Chloro-N-cyclopentylbenzylamine and other notable benzylamine derivatives, focusing on their anti-cancer properties. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of this class of compounds.
Introduction to Benzylamine Derivatives
Benzylamine and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The basic benzylamine scaffold, consisting of a benzyl group attached to an amino group, allows for a wide range of structural modifications, leading to compounds with varied pharmacological profiles, including anticancer, antimicrobial, and neurological activities.[2][3] The substituents on both the phenyl ring and the nitrogen atom play a crucial role in determining the biological efficacy and mechanism of action of these derivatives.[4]
Physicochemical Properties of this compound
This compound is a specific derivative characterized by a chlorine atom at the fourth position of the phenyl ring and a cyclopentyl group attached to the nitrogen atom.[5][6] These substitutions influence its lipophilicity and electronic properties, which in turn can affect its interaction with biological targets.[6]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClN | [7][8] |
| Molecular Weight | 209.72 g/mol | [7][8] |
| Appearance | Liquid | [7] |
| Purity | 98% | [7] |
Comparative Anticancer Activity
While direct comparative studies including this compound are limited, research on various benzylamine derivatives demonstrates their potential as anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of several benzylamine derivatives against different cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | 390 | [9] |
| 2-acetyl-benzylamine | NB-4 (Leukemia) | 400 | [9] |
| 3-benzylamino-β-carboline (1f) | HeLa S-3 (Cervical Cancer) | Not specified, but showed activity | [10] |
| 2-methyl-3-benzylamino-β-carbolinium triflate (2c) | HeLa S-3 (Cervical Cancer) | Not specified, but showed activity | [10] |
| 3-(m-hydroxybenzylamino)-β-carboline (3e) | HeLa S-3 (Cervical Cancer) | Not specified, but showed activity | [10] |
| Benzimidazole derivative 1 | HCT-116 (Colon Cancer) | 28.5 µg/mL | [11] |
| Benzimidazole derivative 2 | HCT-116 (Colon Cancer) | 16.2 µg/mL | [11] |
| Benzimidazole derivative 4 | HCT-116 (Colon Cancer) | 24.08 µg/mL | [11] |
| Benzimidazole derivative 1 | MCF-7 (Breast Cancer) | 31.2 µg/mL | [11] |
| Benzimidazole derivative 2 | MCF-7 (Breast Cancer) | 30.29 µg/mL | [11] |
| Benzimidazole derivative 4 | MCF-7 (Breast Cancer) | 8.86 µg/mL | [12] |
| Palmatine | MCF-7 (Breast Cancer) | 186 | [13] |
| Palmatine | MDA-MB-231 (Breast Cancer) | 91 | [13] |
| Corydaline | MCF-7 (Breast Cancer) | 55 | [13] |
| Corydaline | MDA-MB-231 (Breast Cancer) | 42 | [13] |
Studies on platinum(IV) complexes with 4-chloro-benzylamine as a ligand have shown impressive anticancer activities against the MCF-7 breast cancer cell line, suggesting that the 4-chloro substitution is favorable for activity.[14][15]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies indicate that benzylamine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.
For instance, N-benzyl-N-methyldecan-1-amine, a phenylamine derivative, was found to induce G2/M phase arrest and apoptosis in human leukemia U937 cells.[2] This was associated with the downregulation of cyclin-dependent kinase (Cdk) 2 and Cdc2, and an increase in the Cdk inhibitor p21.[2] Furthermore, the compound activated both the extrinsic and intrinsic apoptotic pathways, as evidenced by the activation of caspases-8, -9, and -3, and the release of cytochrome c from the mitochondria.[2]
Similarly, certain 3-benzylamino-β-carboline derivatives have been shown to induce apoptosis in HeLa S-3 cervical cancer cells by arresting the cell cycle in the G2/M phase.[10] Another study on benzylamine and thenylamine derivatives in melanoma cells demonstrated a decrease in the phosphorylation of AKT, a key protein in cell survival pathways, along with the activation of PARP and caspases, all of which are indicative of apoptosis induction.[1][16]
The proposed mechanism of apoptosis induction by some benzylamine derivatives is illustrated in the following signaling pathway diagram.
Caption: Proposed mechanism of apoptosis induction by benzylamine derivatives.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-substituted benzylamines involves the reductive amination of the corresponding benzaldehyde with the appropriate amine. For this compound, this would typically involve the reaction of 4-chlorobenzaldehyde with cyclopentylamine in the presence of a reducing agent.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
A specific synthetic protocol for a similar compound, N-(4-((4-chlorobenzyl)oxy)benzyl) 6-chloro-2-methylquinolin-4-amine, involved a nucleophilic aromatic substitution reaction between 2-alkyl-4-chloroquinolines and 4-(benzyloxy)benzylamines in the presence of a base and a suitable solvent at elevated temperatures.[17]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow for MTT Assay:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The available evidence suggests that benzylamine derivatives, including those with a 4-chloro substitution, hold promise as a scaffold for the development of novel anticancer agents. Their mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as the AKT pathway. However, to fully assess the potential of this compound, direct comparative studies with other structurally related benzylamine derivatives under standardized experimental conditions are necessary. Such studies would provide a clearer understanding of the structure-activity relationships and help in the rational design of more potent and selective anticancer compounds. Further research should also focus on elucidating the specific molecular targets and signaling pathways modulated by this particular derivative.
References
- 1. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationship study of novel anticancer aspirin-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. GSRS [precision.fda.gov]
- 9. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-benzylamino-β-carboline derivatives induce apoptosis through G2/M arrest in human carcinoma cells HeLa S-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mcijournal.com [mcijournal.com]
- 14. Synthesis and structure–activity relationship of benzylamine supported platinum(iv) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of N-Benzyl-pyrrolidinylbenzamide Analogs as Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of N-benzyl-pyrrolidinylbenzamide analogs, which serve as valuable surrogates for understanding the SAR of related compounds like 4-Chloro-N-cyclopentylbenzylamine analogs targeting the dopamine D4 receptor. The data presented here is based on a study by Ohmori et al. (1996), which systematically explored the impact of substitutions on the benzamide nucleus and the N-pyrrolidinyl group on binding affinities for dopamine D2, D3, and D4 receptors.
Data Presentation: Dopamine Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of (S)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-(substituted-amino)benzamide analogs for human dopamine D2, D3, and D4 receptors expressed in CHO cells.[1][2]
| Compound | R (4-amino substituent) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity |
| 5a | Acetyl | 1600 | 110 | 12 | 133 | 9.2 |
| 5b | Isobutyryl | 1100 | 72 | 7.9 | 139 | 9.1 |
| 5c | Cyclopropylcarbonyl | 230 | 21 | 2.1 | 110 | 10 |
| 5d | Cyclobutylcarbonyl | 250 | 15 | 1.4 | 179 | 10.7 |
| 5e | Cyclopentylcarbonyl | 320 | 20 | 1.8 | 178 | 11.1 |
| 5f | Cyclohexylcarbonyl | 660 | 48 | 4.8 | 138 | 10 |
| 5g | Benzoyl | 2000 | 210 | 25 | 80 | 8.4 |
Key SAR Observations:
-
Effect of the 4-amino substituent: The nature of the acyl group at the 4-amino position significantly influences binding affinity and selectivity.
-
Small alkylcarbonyl groups like acetyl (5a) and isobutyryl (5b) show moderate D4 affinity.
-
Cycloalkylcarbonyl substituents (5c-5f) generally lead to higher D4 affinity, with cyclobutylcarbonyl (5d) and cyclopentylcarbonyl (5e) being the most potent. This suggests that the D4 receptor's binding pocket can accommodate these bulky groups.[1]
-
The D4/D2 and D4/D3 selectivity remains relatively consistent across the cycloalkylcarbonyl series.
-
A larger aromatic substituent like benzoyl (5g) results in a decrease in D4 affinity.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
1. Radioligand Binding Assays for Dopamine D2, D3, and D4 Receptors
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human dopamine D2, D3, or D4 receptors were cultured in a suitable medium. The cells were harvested, and crude membrane fractions were prepared by homogenization and centrifugation. The final membrane pellets were resuspended in an assay buffer.
-
Binding Assay: The binding assays were performed in a final volume of 1 ml containing the cell membranes, a specific radioligand, and the test compounds at various concentrations.
-
D2 Receptor Assay: [3H]Spiperone was used as the radioligand.
-
D3 Receptor Assay: [3H]Spiperone was used as the radioligand.
-
D4 Receptor Assay: [3H]Spiperone was used as the radioligand.
-
-
Incubation and Analysis: The reaction mixtures were incubated at a specific temperature for a defined period to reach equilibrium. The binding reaction was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters were washed, and the radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualization
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Comparative In Vitro Efficacy of Pencycuron and Alternative Fungicides Against Rhizoctonia solani
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of pencycuron, the parent compound of 4-Chloro-N-cyclopentylbenzylamine, and other fungicides against the plant pathogenic fungus Rhizoctonia solani. The data presented is intended to offer a quantitative and methodological reference for researchers engaged in the study and development of antifungal agents.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of pencycuron and a selection of alternative fungicides against various anastomosis groups (AGs) of Rhizoctonia solani. The data is presented as the mean effective concentration required to inhibit mycelial growth by 50% (EC50) in micrograms of active ingredient per milliliter (µg a.i. mL⁻¹). Lower EC50 values indicate higher antifungal activity.
| Fungicide | Anastomosis Group (AG) | Mean EC50 (µg a.i. mL⁻¹) |
| Pencycuron | AG 3-PT | Sensitive |
| AG 4HG-I | Sensitive | |
| AG 4HG-III | Less Sensitive | |
| AG 5 | Less Sensitive | |
| Tolclofos-methyl | All tested AGs | 0.001 - 0.098 |
| Fludioxonil | All tested AGs | 0.06 - 0.09 |
| Iprodione | AG 4HG-III | 0.015 |
| AG 5 | 0.021 | |
| BNR AGs A and R | 4.4 - 5.8 | |
| Azoxystrobin | Variable Sensitivity | <0.09 to >5 |
| Benomyl | Variable Sensitivity | - |
Data sourced from a study by Amaradasa et al. (2018) evaluating the sensitivity of Rhizoctonia isolates from potatoes in South Africa. BNR refers to binucleate Rhizoctonia species.[1]
Experimental Protocols
The in vitro efficacy data presented above was generated using the poisoned food technique . This standard method is widely used to evaluate the inhibitory effect of antifungal compounds on the mycelial growth of fungi.
Objective: To determine the concentration of a fungicide that inhibits the growth of a target fungus by a specific percentage (e.g., 50% - EC50).
Materials:
-
Pure culture of Rhizoctonia solani
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test fungicides at known concentrations
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5-7 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Fungicide Incorporation: Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations. For a control, an equal volume of sterile distilled water is added to the PDA.
-
Pouring Plates: Pour the fungicide-amended PDA (poisoned medium) and the control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut mycelial discs from the actively growing edge of a young (3-7 day old) culture of Rhizoctonia solani.
-
Placement of Inoculum: Place a single mycelial disc, mycelial side down, in the center of each petri dish (both poisoned and control plates).
-
Incubation: Incubate the plates at a suitable temperature for the growth of R. solani (typically 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:
Percent Inhibition (%) = [(C - T) / C] x 100
Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treatment plate.
-
-
EC50 Determination: To determine the EC50 value, a range of fungicide concentrations are tested, and the resulting percentage inhibition values are plotted against the logarithm of the fungicide concentration. The EC50 is the concentration at which 50% inhibition is observed.
Visualizations
dot
Caption: Workflow for in vitro fungicide screening using the poisoned food technique.
dot
Caption: Postulated mode of action of Pencycuron.
References
Comparative Analysis of 4-Chloro-N-cyclopentylbenzylamine Efficacy: Data Unavailability and an Illustrative Alternative
A comprehensive search for efficacy data on 4-Chloro-N-cyclopentylbenzylamine (CAS 66063-15-8) did not yield any publicly available studies detailing its therapeutic effects, mechanism of action in a biological context, or its evaluation in preclinical or clinical settings. The available information indicates that this compound is primarily cataloged as a chemical intermediate for organic synthesis.[1][2][3] Furthermore, it is identified as an environmental transformation product of the fungicide Pencycuron, suggesting its relevance is predominantly in the fields of environmental science and agrochemical research rather than pharmacology.[4]
Given the absence of the requisite experimental data, a direct comparative analysis of this compound's efficacy cannot be provided.
To fulfill the structural and content requirements of the original request, this guide presents an illustrative comparative analysis of two well-researched first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors: Gefitinib and Erlotinib . These drugs are established treatments for non-small cell lung cancer (NSCLC) with activating EGFR mutations, and a wealth of comparative data exists for them. This example is intended to serve as a template, demonstrating the requested format for data presentation, experimental protocols, and visualization.
Illustrative Comparison Guide: Efficacy of Gefitinib vs. Erlotinib in EGFR-Mutated Non-Small Cell Lung Cancer
This guide provides a comparative analysis of the efficacy of Gefitinib and Erlotinib, two tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR).
Quantitative Data Presentation
The following tables summarize the comparative efficacy of Gefitinib and Erlotinib from both in vitro cellular assays and clinical trials in patients with EGFR-mutated NSCLC.
Table 1: In Vitro Efficacy of EGFR Inhibitors
| Compound | Cell Line | EGFR Mutation | IC₅₀ (nM) | Assay Type |
|---|---|---|---|---|
| Gefitinib | HCC827 | Exon 19 Del | 10 - 30 | Cell Viability |
| Erlotinib | HCC827 | Exon 19 Del | 15 - 40 | Cell Viability |
| Gefitinib | H3255 | L858R | 5 - 20 | Cell Viability |
| Erlotinib | H3255 | L858R | 8 - 25 | Cell Viability |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of cell growth and can vary based on specific experimental conditions.
Table 2: Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC
| Parameter | Gefitinib (250 mg/day) | Erlotinib (150 mg/day) | Key Findings |
|---|---|---|---|
| Progression-Free Survival (PFS) | 10.4 - 10.8 months | 11.2 - 13.0 months | Both drugs show similar effectiveness, with no statistically significant difference in many head-to-head trials.[1][4][5][6] |
| Objective Response Rate (ORR) | 52.3% - 70% | 56.3% - 83% | High and comparable response rates are observed for both inhibitors in patients with activating EGFR mutations.[4][5] |
| Overall Survival (OS) | 20.1 - 22.9 months | 20.2 - 22.9 months | No significant difference in overall survival is consistently demonstrated between the two agents.[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
2.1. In Vitro Kinase Assay (IC₅₀ Determination)
This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of the EGFR protein.
-
Objective: To determine the concentration of Gefitinib or Erlotinib required to inhibit 50% of EGFR kinase activity.
-
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant).
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., Y12-Sox conjugated peptide).[7]
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA).[7]
-
Test compounds (Gefitinib, Erlotinib) serially diluted in DMSO.
-
384-well microtiter plates.
-
Plate reader capable of detecting fluorescence or luminescence.
-
-
Procedure:
-
The recombinant EGFR enzyme is pre-incubated for 30 minutes at room temperature with serially diluted concentrations of the test compound (Gefitinib or Erlotinib) in the kinase reaction buffer.[7]
-
The kinase reaction is initiated by adding a mix of ATP and the peptide substrate to each well.[7][8]
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 27°C).[7]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. In continuous-read assays, the signal is monitored in real-time.[7]
-
The resulting signal (often luminescence or fluorescence) is measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2.2. Cell Viability Assay (MTT/MTS Assay)
This cell-based assay assesses the effect of the compounds on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.
-
Objective: To measure the reduction in cell viability of EGFR-mutant NSCLC cells upon treatment with Gefitinib or Erlotinib.
-
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827).
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (Gefitinib, Erlotinib).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.[9]
-
Solubilization solution (e.g., DMSO or a detergent solution).[9]
-
96-well cell culture plates.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.[3][10]
-
The culture medium is replaced with fresh medium containing various concentrations of Gefitinib or Erlotinib. Control wells receive medium with vehicle (DMSO) only.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[7]
-
After incubation, the MTT or MTS reagent is added to each well and incubated for 1-4 hours.[9] During this time, viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.[9]
-
If using MTT, a solubilization solution is added to dissolve the formazan crystals.[9]
-
The absorbance of the colored solution is measured using a microplate spectrophotometer at the appropriate wavelength (e.g., ~570 nm for MTT).[3][9]
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Mandatory Visualizations
3.1. Signaling Pathway Diagram
The diagram below illustrates the EGFR signaling pathway, which is inhibited by Gefitinib and Erlotinib. These drugs compete with ATP for binding to the intracellular tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[11][12]
3.2. Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vitro comparative efficacy testing of kinase inhibitors.
References
- 1. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.2. Cell Viability Assay [bio-protocol.org]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. promega.com.cn [promega.com.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
A Comparative Spectroscopic Analysis of 4-Chloro-N-cyclopentylbenzylamine and a Structurally Related Amine
For researchers and professionals in drug development, a comprehensive understanding of a compound's structural characteristics is paramount. This guide provides a detailed spectroscopic comparison of 4-Chloro-N-cyclopentylbenzylamine with its non-chlorinated analog, N-benzylcyclopentanamine. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers valuable insights for the identification, characterization, and quality control of these compounds.
This comparison will highlight the influence of the chloro-substituent on the spectroscopic properties of the benzylamine scaffold. The data is presented in a clear, tabular format to facilitate straightforward comparison. Detailed experimental protocols are also provided to ensure reproducibility of the presented data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and N-benzylcyclopentanamine.
Table 1: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Atom | This compound | N-benzylcyclopentanamine |
| C=C (Aromatic Quaternary) | 139.9 | 140.9 |
| C-Cl (Aromatic) | 131.8 | - |
| CH (Aromatic) | 129.6 | 128.3 |
| CH (Aromatic) | 128.2 | 128.1 |
| - | - | 126.8 |
| CH-N (Cyclopentyl) | 58.0 | 58.2 |
| CH₂-N (Benzyl) | 53.3 | 54.1 |
| CH₂ (Cyclopentyl) | 33.4 | 33.6 |
| CH₂ (Cyclopentyl) | 24.1 | 24.2 |
Table 2: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)
| Functional Group | This compound | N-benzylcyclopentanamine |
| N-H Stretch | 3300-3500 (broad) | 3300-3500 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |
| C-N Stretch | 1000-1250 | 1000-1250 |
| C-Cl Stretch | 700-800 | - |
Table 3: Mass Spectrometry - Key m/z Values
| Ion | This compound | N-benzylcyclopentanamine |
| [M]⁺ (Molecular Ion) | 209/211 (due to ³⁵Cl/³⁷Cl isotopes) | 175 |
| [M-C₅H₉]⁺ (Loss of cyclopentyl) | 140/142 | 106 |
| [C₇H₇]⁺ (Tropylium ion) | 91 | 91 |
| [C₅H₉N]⁺ | 83 | 83 |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument parameters should be optimized for the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a suitable rate (e.g., 10-20 °C/min).
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-400).
-
Ion Source and Transfer Line Temperatures: Set to appropriate temperatures to prevent condensation (e.g., 230 °C and 280 °C, respectively).
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte and analyze the associated mass spectrum. The molecular ion and characteristic fragment ions should be identified.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the acquisition and comparison of spectroscopic data for chemical compounds.
Caption: General workflow for spectroscopic data acquisition and comparative analysis.
Unveiling the Activity of 4-Chloro-N-cyclopentylbenzylamine: A Guide to Mechanism of Action Validation
For the attention of researchers, scientists, and drug development professionals, this guide addresses the current understanding of 4-Chloro-N-cyclopentylbenzylamine and provides a comparative framework for its mechanism of action validation.
Initial searches reveal a significant gap in the scientific literature regarding the specific biological mechanism of action of this compound. While chemical and physical properties are documented, its pharmacological effects and molecular targets remain uncharacterized. Publicly available information primarily identifies it as a chemical intermediate and a transformation product of the fungicide Pencycuron.
This guide, therefore, serves a dual purpose. Firstly, it consolidates the known chemical information for this compound. Secondly, and more critically, it outlines a comprehensive, albeit hypothetical, experimental workflow for researchers to validate its mechanism of action. This framework is presented alongside a comparative approach to contextualize its potential therapeutic or biological relevance against established compounds.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is presented below. This information is crucial for any experimental design, including solubility and stability testing.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ClN | [1][2][3] |
| Molecular Weight | 209.72 g/mol | [1][3] |
| CAS Number | 66063-15-8 | [2][3][4] |
| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopentanamine | [3] |
| Synonyms | 4-Chloro-N-cyclopentylbenzenemethanamine, N-(4-Chlorobenzyl)cyclopentanamine | [2][3] |
Hypothetical Workflow for Mechanism of Action Validation
In the absence of established data, a systematic approach is required to elucidate the biological activity of this compound. The following experimental workflow provides a robust strategy for target identification and pathway analysis.
Caption: A hypothetical workflow for validating the mechanism of action.
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are generalized protocols for the key experiments proposed in the validation workflow.
1. Phenotypic Screening:
-
Objective: To identify any observable effects of the compound on whole cells or organisms.
-
Methodology: A diverse panel of cell lines (e.g., cancer lines, primary cells) would be treated with a concentration range of this compound. High-content imaging or other phenotypic assays would be used to monitor changes in cell morphology, proliferation, viability, or other relevant parameters.
2. Affinity Chromatography:
-
Objective: To isolate potential protein targets that directly bind to the compound.
-
Methodology: this compound would be immobilized on a solid support to create an affinity matrix. A cell lysate would then be passed over this matrix. Proteins that bind to the compound will be retained and can be subsequently eluted and identified using mass spectrometry.
3. Surface Plasmon Resonance (SPR):
-
Objective: To quantify the binding affinity and kinetics between the compound and a putative target protein.
-
Methodology: The purified target protein is immobilized on a sensor chip. A solution containing this compound is flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time. This allows for the determination of on- and off-rates and the dissociation constant (KD).
Comparative Analysis with Hypothetical Alternatives
Once a molecular target and mechanism are identified for this compound, a comparative analysis with alternative compounds becomes essential. This comparison should focus on potency, selectivity, and off-target effects.
| Parameter | This compound | Alternative A (e.g., Kinase Inhibitor) | Alternative B (e.g., GPCR Modulator) |
| Target | To be determined | Specific Kinase | Specific GPCR |
| IC₅₀ / EC₅₀ | To be determined | nM range | µM range |
| Selectivity | To be determined | High for target kinase | Moderate for related GPCRs |
| Signaling Pathway | To be determined | MAPK/ERK Pathway | cAMP or IP3/DAG Pathway |
The following diagram illustrates a potential signaling pathway that could be investigated based on initial screening results.
Caption: A potential signaling pathway for investigation.
References
Benchmarking 4-Chloro-N-cyclopentylbenzylamine: A Comparative Guide for a Hypothetical EGFR Inhibitor
Disclaimer: As of the latest literature review, there is no publicly available data on the biological activity of 4-Chloro-N-cyclopentylbenzylamine as a modulator of any specific biological target. This guide is presented as a hypothetical case study for researchers, scientists, and drug development professionals. It assumes that through a screening campaign, this compound has been identified as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following sections benchmark its hypothetical performance against well-established EGFR inhibitors, Gefitinib and Erlotinib, and provide standard experimental protocols for such a comparison.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key factor in the development and progression of several cancers, making it a prime target for therapeutic intervention.[3][4] This guide provides a framework for comparing our hypothetical compound, this compound, with the known EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib.[5][6][7]
Comparative Performance Data
The following tables summarize the hypothetical inhibitory activity of this compound against wild-type EGFR and a common cancer-associated mutant, alongside reported data for Gefitinib and Erlotinib.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | EGFR (Wild-Type) | LanthaScreen™ Eu Kinase Binding | 50 |
| Gefitinib | EGFR (Wild-Type) | Various Kinase Assays | 2-37 |
| Erlotinib | EGFR (Wild-Type) | Various Kinase Assays | 2-20 |
| This compound | EGFR (L858R Mutant) | LanthaScreen™ Eu Kinase Binding | 25 |
| Gefitinib | EGFR (L858R Mutant) | Various Kinase Assays | 2.5-48 |
| Erlotinib | EGFR (L858R Mutant) | Various Kinase Assays | 4-100 |
*Hypothetical data for illustrative purposes.
Table 2: Cell-Based Assay Performance
| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) |
| This compound | A431 (EGFR Overexpression) | CellTiter-Glo® | Proliferation | 1.5 |
| Gefitinib | A431 (EGFR Overexpression) | Protein Staining | Proliferation | 0.08[8] |
| Erlotinib | A431 (EGFR Overexpression) | Protein Staining | Proliferation | 0.1[8] |
| This compound | HCC827 (EGFR exon 19 del) | CellTiter-Glo® | Proliferation | 0.5 |
| Gefitinib | HCC827 (EGFR exon 19 del) | Various | Proliferation | 0.01-0.1 |
| Erlotinib | HCC827 (EGFR exon 19 del) | Various | Proliferation | 0.01-0.1 |
*Hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding of the test compound to the EGFR kinase domain by detecting the displacement of a fluorescently labeled tracer.
-
Materials:
-
EGFR kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]
-
Test compounds (this compound, Gefitinib, Erlotinib)
-
384-well plate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in 1X Kinase Buffer A with a final DMSO concentration of 1%.
-
Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A.
-
Prepare a 4X tracer solution in 1X Kinase Buffer A.
-
Add 4 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
2. Cellular EGFR Phosphorylation Assay
This cell-based ELISA measures the inhibition of EGFR autophosphorylation in response to EGF stimulation.
-
Materials:
-
A431 cells (human epidermoid carcinoma)
-
DMEM with 10% FBS
-
EGF (Epidermal Growth Factor)
-
Fixing Solution (e.g., 4% paraformaldehyde)
-
Quenching Buffer
-
Blocking Solution
-
Primary antibodies: Anti-Phospho-EGFR (e.g., Tyr1068) and Anti-Total-EGFR
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution
-
96-well tissue culture plate
-
-
Procedure:
-
Seed 10,000-30,000 A431 cells per well in a 96-well plate and incubate overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Fix, quench, and block the cells in the wells.
-
Incubate with either anti-phospho-EGFR or anti-total-EGFR primary antibodies.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Add TMB substrate and develop color.
-
Add stop solution and measure absorbance at 450 nm.[11]
-
Normalize the phospho-EGFR signal to the total-EGFR signal and determine the IC50 values.
-
3. MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of the compounds on cell viability and proliferation.
-
Materials:
-
A431 or other relevant cancer cell lines
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Solution (e.g., DMSO or a detergent-based solution)
-
96-well tissue culture plate
-
-
Procedure:
-
Plate cells at a density of 1,000 to 100,000 cells per well and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for a desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Leave at room temperature in the dark for 2 hours.
-
Record the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the hypothetical inhibitory action of this compound.
Experimental Workflow for Inhibitor Benchmarking
Caption: General experimental workflow for benchmarking a novel kinase inhibitor.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. ClinPGx [clinpgx.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment?_Chemicalbook [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A comprehensive guide for researchers and drug development professionals on the relative toxicity of 4-Chloro-N-cyclopentylbenzylamine and analogous compounds, supported by available toxicological data and mechanistic insights.
This guide provides a comparative overview of the toxicity profiles of this compound and structurally related benzylamine derivatives. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological assessment. The data presented is compiled from publicly available safety data sheets and scientific literature.
Executive Summary
Substituted benzylamines are a class of compounds with diverse biological activities, leading to their investigation in various therapeutic areas. However, their potential toxicity is a critical consideration in drug development. This guide focuses on the comparative toxicity of this compound and related structures, highlighting the influence of substitutions on the benzyl ring and the nitrogen atom. While specific quantitative toxicity data for this compound is limited, analysis of related compounds provides valuable insights into structure-toxicity relationships.
Comparative Toxicity Data
The following table summarizes the available acute oral toxicity data (LD50) for this compound and a selection of structurally related compounds. The data is primarily from studies conducted in rats.
| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Oral LD50 (Rat) | GHS Hazard Classification (Oral) |
| This compound | 4-Cl-C₆H₄CH₂NH-c-C₅H₉ | 66063-15-8 | 209.71 | Data Not Available | Harmful if swallowed[1] |
| Benzylamine | C₆H₅CH₂NH₂ | 100-46-9 | 107.15 | 552 - 1130 mg/kg[2][3] | Harmful if swallowed |
| 4-Chlorobenzylamine | 4-Cl-C₆H₄CH₂NH₂ | 104-86-9 | 141.60 | Data Not Available | Harmful if swallowed[4] |
| 2,4-Dichlorobenzylamine | 2,4-Cl₂-C₆H₃CH₂NH₂ | 95-00-1 | 176.04 | Data Not Available | Causes severe skin burns and eye damage[5] |
| 3,4-Dichlorobenzylamine | 3,4-Cl₂-C₆H₃CH₂NH₂ | 102-49-8 | 176.04 | Data Not Available | Causes severe skin burns and eye damage |
| N-Methylbenzylamine | C₆H₅CH₂NHCH₃ | 103-67-3 | 121.18 | 300 mg/kg[6] | Harmful if swallowed |
| N-Ethylbenzylamine | C₆H₅CH₂NH(CH₂CH₃) | 14321-27-8 | 135.21 | Data Not Available | Causes severe skin burns and eye damage[7] |
| N-Isopropylbenzylamine | C₆H₅CH₂NHCH(CH₃)₂ | 102-97-6 | 149.23 | Data Not Available | Causes cell death in neuronal cell lines (IC50 ~1-3 mM)[8][9][10] |
Note: The absence of a specific LD50 value does not imply a lack of toxicity. GHS classifications are based on available data and indicate potential hazards.
Structure-Toxicity Relationship Analysis
Based on the available data, several structure-activity relationships can be inferred:
-
N-Alkylation: The introduction of a methyl group on the nitrogen atom of benzylamine to form N-methylbenzylamine appears to increase acute oral toxicity, as indicated by a lower LD50 value compared to the parent compound[6].
-
Chlorination of the Benzyl Ring: The presence of chlorine atoms on the benzyl ring generally imparts significant corrosive properties, leading to classifications of severe skin and eye damage for dichlorinated derivatives[5]. While quantitative LD50 data is lacking, this suggests a different and potentially more severe local toxicity profile compared to the non-chlorinated parent compound.
-
N-Cycloalkyl Substitution: The specific influence of the N-cyclopentyl group on the toxicity of 4-chlorobenzylamine cannot be definitively determined without direct experimental data. However, the GHS classification of "Harmful if swallowed" for this compound suggests a toxicity profile that warrants caution[1].
Mechanistic Insights
The toxicity of benzylamine derivatives can be attributed to several mechanisms, including metabolic activation and induction of apoptosis.
Metabolic Activation by Cytochrome P450
Benzylamines can undergo metabolism by cytochrome P450 (CYP450) enzymes, which are primarily located in the liver[11][12][13][14]. This metabolic process can lead to the formation of reactive intermediates that may contribute to cellular toxicity. The specific CYP450 isozymes involved in the metabolism of this compound and its analogs have not been fully elucidated but are a critical area for further investigation.
References
- 1. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorobenzylamine | C7H7Cl2N | CID 1485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. purdue.edu [purdue.edu]
- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-N-cyclopentylbenzylamine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 4-Chloro-N-cyclopentylbenzylamine, a compound recognized for its acute toxicity, irritation potential, and environmental hazards.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to be aware of its significant health risks. This compound is harmful if swallowed, toxic in contact with skin or if inhaled, and causes skin irritation.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. For larger quantities or in case of splashes, consider additional protective clothing.[2]
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if there is a risk of aerosolization.
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste, specifically as a halogenated organic compound.[4]
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Accumulation of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is well-ventilated, away from sources of ignition, and inaccessible to unauthorized personnel.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of toxic and halogenated organic compounds.[6][7][8]
-
Hazard Data Summary
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Hazardous to the Aquatic Environment, Acute Hazard | H400: Very toxic to aquatic life | Warning |
Table based on data from PubChem.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. This compound | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III-A - List of Halogenated Organic Compounds Regulated Under 66268.32: California Listed Compounds | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
Personal protective equipment for handling 4-Chloro-N-cyclopentylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 4-Chloro-N-cyclopentylbenzylamine. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an acutely toxic and irritant substance, posing significant health risks upon exposure. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1] It also causes skin irritation.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Butyl rubber or Viton™). An outer glove over an inner glove. Regularly inspect gloves for any signs of degradation or perforation. | Prevents skin contact with the toxic and irritant chemical. While nitrile gloves offer broad protection against many chemicals, their resistance to amines and halogenated hydrocarbons can be poor.[2][3] Therefore, more robust glove types are recommended for direct handling. |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 standard. A face shield should be worn over the goggles, especially when there is a risk of splashing or aerosol generation.[4][5] | Protects against accidental splashes of the chemical, which could cause severe eye irritation or damage. |
| Body Protection | A flame-resistant lab coat, fully buttoned. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls or an apron over the lab coat are recommended. | Provides a barrier against skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[1][6] | Prevents inhalation of the toxic compound, which can occur with powders or if the substance becomes airborne. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[4] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This experimental workflow is designed to minimize exposure and ensure safe handling of this compound during routine laboratory procedures.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs) before beginning work.
-
Put on all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
Gather all necessary chemicals, glassware, and equipment.
-
-
Handling:
-
Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
When weighing the powder, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Cleanup and Decontamination:
-
After the procedure is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and goggles.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact the institution's emergency response team.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Disposal Protocol:
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste.[8][9][10] Collect all waste containing this compound in a designated, compatible waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., toxic, irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by trained hazardous waste personnel.
-
Disposal Method: The primary disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[11] Never dispose of this chemical down the drain or in regular trash.
By adhering to these safety and handling protocols, you can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. gloves.com [gloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. resources.duralabel.com [resources.duralabel.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. p2infohouse.org [p2infohouse.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
